molecular formula C10H12INO B12043664 N-(2,3-dimethylphenyl)-2-iodoacetamide CAS No. 522629-36-3

N-(2,3-dimethylphenyl)-2-iodoacetamide

Cat. No.: B12043664
CAS No.: 522629-36-3
M. Wt: 289.11 g/mol
InChI Key: NBJJOGNDMHFQDF-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-iodoacetamide is a useful research compound. Its molecular formula is C10H12INO and its molecular weight is 289.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-2-iodoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-2-iodoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-iodoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJJOGNDMHFQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CI)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522629-36-3
Record name N-(2,3-DIMETHYLPHENYL)-2-IODOACETAMIDE
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Foundational & Exploratory

Engineering Covalent Interactions: A Technical Guide to N-(2,3-dimethylphenyl)-2-iodoacetamide in Chemical Proteomics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of modern drug discovery has increasingly embraced targeted covalent inhibitors (TCIs) and electrophilic probes. N-(2,3-dimethylphenyl)-2-iodoacetamide (CAS 522629-36-3) represents a specialized chemical tool that bridges the gap between generic protein alkylation and targeted ligand discovery. By combining a highly reactive iodoacetamide warhead with a sterically demanding, lipophilic aromatic moiety, this compound serves as a critical asset in Activity-Based Protein Profiling (ABPP), covalent library screening, and structural proteomics.

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic logic behind its application, and field-proven, self-validating protocols for its use in mass spectrometry-based proteomics.

Physicochemical Profiling and Structural Causality

N-(2,3-dimethylphenyl)-2-iodoacetamide is meticulously designed with two distinct functional domains, each serving a specific mechanistic purpose:

  • The Iodoacetamide Warhead: A highly reactive electrophile engineered for the irreversible alkylation of nucleophilic residues. It predominantly targets the thiol (-SH) group of cysteine, forming a stable thioether bond [1].

  • The 2,3-Dimethylphenyl Moiety: A lipophilic, sterically hindered aromatic ring.

The Causality of Probe Design: In standard bottom-up proteomics, unmodified iodoacetamide (IAA) is deployed globally to cap all accessible cysteines, preventing disulfide bond reformation during sample processing [1]. However, functionalized derivatives like N-(2,3-dimethylphenyl)-2-iodoacetamide are utilized in "electrophile-first" screening libraries to discover novel ligandable pockets on challenging protein targets [2].

The 2,3-dimethylphenyl group drives initial non-covalent interactions (e.g., π−π stacking, hydrophobic packing) within a protein's binding pocket. This transient affinity drastically increases the local concentration of the electrophile, accelerating the covalent reaction with a proximal cysteine compared to the bulk solvent rate, thereby achieving target selectivity [2].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name N-(2,3-dimethylphenyl)-2-iodoacetamide
CAS Number 522629-36-3
Linear Formula C₁₀H₁₂INO
Molecular Weight 289.118 g/mol
Primary Target Residue Cysteine (Thiolate anion, -S⁻)
Mechanism of Action Irreversible S_N2 Alkylation
Commercial Availability Early discovery research collections [3]

Mechanistic Dynamics of Cysteine Alkylation

The alkylation of cysteine by iodoacetamide derivatives proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. Cysteine is unique among amino acids due to its highly nucleophilic side chain, which, depending on the local protein microenvironment, can exist as a highly reactive thiolate anion (-S⁻) at physiological pH [4].

When N-(2,3-dimethylphenyl)-2-iodoacetamide enters a binding pocket, the thiolate attacks the alpha-carbon of the acetamide. The iodine atom—an excellent leaving group due to its large atomic radius and polarizability—is displaced, resulting in a permanent structural modification [1].

SN2_Mechanism Cys Target Protein (Cysteine Thiolate, -S⁻) Transition S_N2 Transition State [S ··· CH2 ··· I]⁻ Cys->Transition Nucleophilic Attack Inhibitor N-(2,3-dimethylphenyl) -2-iodoacetamide Inhibitor->Transition Electrophilic Warhead Product Thioether Adduct (Covalently Modified) Transition->Product Covalent Bond Formation LeavingGroup Iodide Ion (I⁻) Transition->LeavingGroup Leaving Group Departure

Caption: Mechanistic pathway of S_N2 cysteine alkylation by N-(2,3-dimethylphenyl)-2-iodoacetamide.

Warhead Selection Causality: Why choose an iodoacetamide over a chloroacetamide or acrylamide? Iodoacetamides exhibit superior reaction kinetics, ensuring near-complete alkylation in short timeframes (typically 20–30 minutes at room temperature) [5]. However, this high reactivity requires strict stoichiometric control. Prolonged exposure can lead to artifactual off-target modifications, most notably the oxidation of methionine to isothreonine, which can affect up to 40% of methionine-containing peptides if quenching is neglected [6].

Table 2: Comparative Reactivity of Electrophilic Warheads
WarheadRelative ReactivityPrimary TargetKnown Off-Target Artifacts
Iodoacetamide (IAA) HighCysteineMethionine oxidation, N-terminal alkylation [6]
Chloroacetamide (CAA) ModerateCysteineReduced off-target effects, but slower kinetics [6]
Acrylamide LowCysteineHighly specific (Michael addition), requires longer incubation [5]

Applications in Chemical Proteomics

Functionalized iodoacetamides are indispensable for Activity-Based Protein Profiling (ABPP) . By incubating a complex proteome with N-(2,3-dimethylphenyl)-2-iodoacetamide, researchers can map novel allosteric sites.

Furthermore, recent methodologies like Target Identification by Protein Precipitation (TIPP) leverage the irreversible nature of iodoacetamide alkylation. By modifying exposed cysteines, the dynamic structural equilibrium of the protein is disrupted. The covalent modification acts as a structural "lock" that prevents refolding, ultimately inducing targeted protein denaturation and precipitation, allowing for the isolation of the ligand-bound target [4].

ABPP_Workflow Step1 1. Incubation Target Proteome + Covalent Probe Step2 2. Quenching Addition of DTT to neutralize excess probe Step1->Step2 Step3 3. Digestion Tryptic Cleavage to Peptides Step2->Step3 Step4 4. LC-MS/MS Liquid Chromatography-Tandem Mass Spec Step3->Step4 Step5 5. Data Analysis Identification of Modified Cysteines Step4->Step5

Caption: Step-by-step workflow for Activity-Based Protein Profiling (ABPP) using covalent probes.

Experimental Methodology: Self-Validating Covalent Labeling

To ensure absolute scientific integrity and avoid false positives (e.g., artifactual labeling during sample prep), the following protocol for evaluating the covalent binding of N-(2,3-dimethylphenyl)-2-iodoacetamide incorporates built-in validation mechanisms: quenching and differential alkylation .

Step-by-Step Protocol: Differential Alkylation for Target Validation
  • Equilibration: Prepare the target protein (1–5 µM) in a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

    • Causality: HEPES is chosen over Tris to eliminate primary amine interference. A pH of 7.5 ensures a sufficient population of reactive cysteine thiolates without inducing global protein denaturation [7].

  • Covalent Probing: Add N-(2,3-dimethylphenyl)-2-iodoacetamide (10–50 µM final concentration) from a 100x DMSO stock. Incubate at room temperature for 30 minutes in the dark.

    • Causality: Darkness prevents the photolytic degradation of the light-sensitive carbon-iodine bond, which would otherwise generate reactive radical species [5].

  • Quenching (Self-Validation Step 1): Add Dithiothreitol (DTT) to a final concentration of 5 mM and incubate for 15 minutes.

    • Causality: DTT contains two highly reactive thiols that rapidly consume any unreacted iodoacetamide probe, preventing artifactual post-lysis labeling during subsequent denaturation steps.

  • Denaturation & Reduction: Add urea to a final concentration of 8M and heat to 37°C for 30 minutes to fully unfold the protein and reduce any remaining native disulfide bonds.

  • Differential Alkylation (Self-Validation Step 2): Add an excess of 2-Chloroacetamide (CAA) or an isotopically heavy iodoacetamide (e.g., 20 mM) and incubate for 45 minutes in the dark.

    • Causality: This step caps all unmodified cysteines (those not targeted by the initial probe). During LC-MS/MS analysis, the ratio of probe-modified vs. CAA-modified peptides provides a precise, internally controlled quantification of site occupancy and prevents methionine oxidation artifacts [5].

  • Digestion & LC-MS/MS: Dilute the urea concentration to <2M to restore protease activity, and digest with Trypsin overnight. Analyze the resulting peptides via high-resolution tandem mass spectrometry to map the specific site of covalent modification [1].

References

  • MDPI. "A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide." International Journal of Molecular Sciences. Available at:[Link]

  • NIH / PubMed. "The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification." Journal of Proteome Research. Available at:[Link]

  • ACS Publications. "TIPP: A Novel Iodoacetamide Reaction-Induced Protein Precipitation Approach for Proteome-Wide Ligand-Target Identification." Analytical Chemistry. Available at:[Link]

  • ACS Publications. "From Transient to Stable: Incorporating Electrophiles in Genetically-Encoded and DNA-Encoded Libraries of Peptide-Derived Macrocycles." Biochemistry. Available at:[Link]

  • NIH / PubMed. "Kinetic Intermediates en Route to the Final Serpin-Protease Complex." Journal of Biological Chemistry. Available at:[Link]

Sources

The Chemical Biology of N-(2,3-dimethylphenyl)-2-iodoacetamide: Mechanisms, Kinetics, and Chemoproteomic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Thiol-Reactive Probes

In the realm of covalent drug discovery and Activity-Based Protein Profiling (ABPP), the targeted alkylation of cysteine residues is a foundational technique. While standard iodoacetamide (IAA) has long been the workhorse for capping free thiols , the development of N-aryl iodoacetamides—specifically N-(2,3-dimethylphenyl)-2-iodoacetamide —represents a significant leap in probe tunability.

By appending a 2,3-dimethylphenyl moiety to the acetamide nitrogen, researchers fundamentally alter the steric bulk, lipophilicity (LogP), and electronic landscape of the probe. This modification shifts the probe's preference from solvent-exposed, highly accessible cysteines toward deeply buried, hydrophobic allosteric pockets, making it an invaluable tool for identifying novel ligandable sites in complex proteomes.

Core Mechanism: S_N2 Nucleophilic Substitution

The alkylation of cysteine by N-(2,3-dimethylphenyl)-2-iodoacetamide proceeds via a classic second-order nucleophilic substitution (S_N2) mechanism . This reaction is highly dependent on the microenvironment of the target protein.

  • Deprotonation: The reaction requires the cysteine thiol (-SH) to be deprotonated to the highly nucleophilic thiolate anion (-S⁻). While the intrinsic pKa of a free cysteine is ~8.5, adjacent basic residues (like histidine or arginine) in an enzyme's active site can stabilize the thiolate, lowering the pKa to <6.5 and rendering it hyper-reactive at physiological pH [[1]]([Link]).

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic α-carbon of the iodoacetamide.

  • Leaving Group Departure: Iodine, being highly polarizable and a weak base, acts as an excellent leaving group (I⁻), resulting in a low activation energy barrier for the transition state.

  • Adduct Formation: The reaction yields a stable, irreversible covalent thioether linkage.

SN2_Mechanism Cys Cysteine Thiol (R-SH) Deprot Deprotonation (pH 7.5-8.0) Cys->Deprot Thiolate Thiolate Anion (R-S⁻) Deprot->Thiolate TS S_N2 Transition State [S···C···I]‡ Thiolate->TS Nucleophilic Attack Probe N-(2,3-dimethylphenyl)- 2-iodoacetamide Probe->TS Electrophile Adduct Thioether Adduct (Stable) TS->Adduct Bond Formation Iodide Iodide Ion (I⁻) TS->Iodide Leaving Group

Mechanistic pathway of SN2 thiol alkylation by N-(2,3-dimethylphenyl)-2-iodoacetamide.

Kinetic Profiling & Microenvironment Effects

A common misconception is that adding steric bulk to an electrophile universally decreases its reaction rate. However, empirical data demonstrates that N-aryl iodoacetamides (such as iodoacetanilide) actually exhibit a ~7-fold higher reaction rate with specific protein targets (like thioredoxin) compared to unsubstituted iodoacetamide [[1]]([Link]).

The 2,3-dimethylphenyl group enhances reactivity through two primary mechanisms:

  • Hydrophobic Partitioning: The lipophilic aryl ring drives the probe out of the aqueous solvent and into hydrophobic protein cavities, drastically increasing the local concentration of the electrophile near target cysteines.

  • Inductive Effects: The N-phenyl ring withdraws electron density via induction, slightly increasing the electrophilicity of the α-carbon compared to standard alkyl amides.

Quantitative Comparison of Alkylating Agents
Kinetic/Structural ParameterStandard Iodoacetamide (IAA)N-phenyl iodoacetamide (N-Aryl Baseline)N-(2,3-dimethylphenyl)-2-iodoacetamide
Reaction Mechanism S_N2S_N2S_N2
Relative Reactivity (k_obs) 1.0x (Baseline)~7.0x >7.0x (Enhanced by pocket affinity)
Steric Profile MinimalModerate (Planar Aryl)High (Ortho-methyls restrict rotation)
Microenvironment Preference Solvent-exposed thiolsShallow hydrophobic pocketsDeep hydrophobic/allosteric pockets
Off-Target Risk (Methionine) High during long incubation ReducedHighly reduced (Steric exclusion)

Self-Validating Experimental Methodology: Cysteine Profiling

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every reagent choice is dictated by strict chemical causality to prevent artifacts such as over-alkylation or false-positive target identification.

Phase 1: Preparation and Reduction
  • Lysis & Denaturation: Lyse cells in 50 mM HEPES (pH 8.0) containing 8 M Urea.

    • Causality: HEPES is chosen over Tris buffer because Tris contains primary amines that can compete for the electrophile during prolonged incubations, leading to off-target depletion of the probe . Urea unfolds the protein, exposing sterically hindered cysteines.

  • Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM. Incubate at 37°C for 30 minutes.

    • Causality: TCEP is strictly required here. Unlike DTT, TCEP efficiently reduces disulfides but lacks a free thiol group, preventing it from scavenging the iodoacetamide probe in the subsequent step.

Phase 2: Alkylation
  • Probe Addition: Add N-(2,3-dimethylphenyl)-2-iodoacetamide (dissolved in anhydrous DMSO) to a final concentration of 10 mM.

    • Causality: The 2,3-dimethylphenyl moiety is highly hydrophobic. DMSO ensures probe solubility and prevents precipitation upon introduction to the aqueous lysate.

  • Incubation: Incubate in the dark at room temperature for 45 minutes.

    • Causality: Iodoacetamides are inherently photosensitive. Ambient light induces homolytic cleavage of the C-I bond, generating reactive iodine radicals that cause non-specific, artifactual oxidation of tyrosine and tryptophan residues [[2]]([Link]).

Phase 3: Quenching and Digestion
  • Quenching: Add DTT (Dithiothreitol) to a final concentration of 20 mM. Incubate for 15 minutes.

    • Causality: The free thiols on DTT rapidly react with any unreacted probe. This critical quenching step prevents the slow, off-target over-alkylation of methionine or lysine residues during the long overnight digestion .

  • Dilution & Digestion: Dilute the sample 4-fold with 50 mM HEPES to reduce Urea concentration to < 2 M. Add Trypsin (1:50 w/w) and incubate overnight at 37°C.

    • Causality: Trypsin is inactive in 8 M Urea; dilution restores its proteolytic activity for efficient peptide generation prior to LC-MS/MS.

Workflow Lysis 1. Cell Lysis HEPES Buffer (No Primary Amines) Reduction 2. Disulfide Reduction TCEP (No free thiols) Lysis->Reduction Alkylation 3. Cysteine Alkylation N-(2,3-dimethylphenyl)-2-iodoacetamide Reduction->Alkylation Quench 4. Reaction Quenching Excess DTT (Prevents Over-alkylation) Alkylation->Quench Digestion 5. Proteolytic Digestion Trypsin (Overnight) Quench->Digestion LCMS 6. LC-MS/MS Analysis Peptide Identification Digestion->LCMS

Self-validating chemoproteomic workflow for cysteine alkylation and LC-MS/MS analysis.

Troubleshooting: Mitigating Off-Target Alkylation

While N-(2,3-dimethylphenyl)-2-iodoacetamide is highly specific for thiolates at pH 8.0, deviations in protocol can lead to artifactual data. The most common issue in LC-MS/MS proteomics is the unintended alkylation of methionine (forming isothreonine derivatives) and the N-terminal α-amines .

To maintain scientific integrity:

  • Strict pH Control: Never exceed pH 8.5 during the alkylation step. Above this threshold, the ε-amino groups of lysine residues (pKa ~10.5) begin to deprotonate and act as competing nucleophiles.

  • Time Limitation: Do not exceed a 60-minute alkylation window. S_N2 reactions with thiols are kinetically rapid; prolonged exposure only increases the thermodynamic probability of slower, off-target reactions with histidine or methionine .

References
  • Title: Iodoacetamide. Source: Wikipedia. URL: [Link]

  • [[3]]([Link]) Title: Methods for the determination and quantification of the reactive thiol proteome. Source: PMC - NIH. URL: [Link]

  • Title: LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Source: ResearchGate / PubMed. URL: [Link]

  • [[4]]([Link]) Title: Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Source: ResearchGate / PubMed. URL: [Link]

  • Title: Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Source: PMC - NIH. URL: [Link]

Sources

Solubility and Stability Profile of N-(2,3-dimethylphenyl)-2-iodoacetamide

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Covalent Probe Development

Executive Summary

N-(2,3-dimethylphenyl)-2-iodoacetamide is a specialized electrophilic probe utilized in covalent ligand discovery, chemoproteomics, and targeted alkylation studies. The incorporation of the lipophilic 2,3-dimethylphenyl moiety imparts unique steric and hydrophobic properties compared to standard unsubstituted iodoacetamides. As a Senior Application Scientist, I frequently observe that the successful integration of such probes into biochemical assays requires a rigorous understanding of their physical limits. This whitepaper provides an in-depth analysis of the compound's solubility, degradation kinetics, and self-validating experimental protocols to ensure scientific integrity during assay development.

Chemical & Physical Properties

Understanding the baseline chemical nature of the probe is the first step in predicting its behavior in complex matrices.

  • Chemical Name: N-(2,3-dimethylphenyl)-2-iodoacetamide

  • CAS Number: 522629-36-3[1]

  • Molecular Weight: 289.11 g/mol

  • Electrophilic Warhead: Iodoacetamide. This group acts as a classic alkylating agent, reacting primarily via nucleophilic substitution ( SN​2 ) with thiolate anions (e.g., cysteine residues)[2].

  • Structural Impact: The 2,3-dimethylphenyl ring provides significant steric bulk and lipophilicity. While this enhances cell permeability and binding affinity in hydrophobic protein pockets, it drastically reduces aqueous solubility.

Solubility Profile & Matrix Compatibility

The hydrophobic nature of the 2,3-dimethylphenyl ring necessitates the use of organic co-solvents. Attempting to dissolve this compound directly in aqueous buffers will result in immediate precipitation, ruining assay reproducibility.

Table 1: Empirical Solubility Limits & Solvent Causality

Solvent / MatrixMax SolubilityCausality & Handling Notes
DMSO (Anhydrous) > 50 mMPrimary stock solvent. Must be strictly anhydrous; trace moisture initiates premature hydrolysis of the C-I bond during long-term storage.
DMF (Amine-Free) > 50 mMAlternative organic solvent. Must be amine-free to prevent nucleophilic attack on the iodoacetamide warhead.
Ethanol (Absolute) ~ 10 mMModerate solubility. Useful for specific live-cell assays where DMSO toxicity is a confounding variable.
PBS (pH 7.4) < 100 µMPoor aqueous solubility. Requires ≤ 1-2% DMSO co-solvent. Must be added dropwise to a rapidly vortexing buffer to prevent localized "crashing out."

Stability & Degradation Kinetics

Iodoacetamides are inherently reactive and susceptible to three primary modes of degradation in aqueous environments[3]. Understanding these pathways is critical for differentiating between true target engagement and artifactual probe depletion.

  • Base-Catalyzed Hydrolysis: The iodoacetyl group slowly hydrolyzes in water to form a non-reactive glycolamide derivative[4]. This process accelerates exponentially above pH 7.5.

  • Photolysis: The Carbon-Iodine (C-I) bond is highly photolabile. Exposure to ambient laboratory light or UV sources generates reactive iodine radicals, rapidly destroying the probe.

  • Nucleophilic Scavenging: Primary amines in certain buffers (e.g., Tris) can slowly react with the warhead[5]. Furthermore, reducing agents like TCEP can react with iodoacetamides via a Wittig-like mechanism at concentrations >0.1 mM[6].

Pathways A N-(2,3-dimethylphenyl) -2-iodoacetamide B Glycolamide (Hydrolysis) A->B H2O, OH- (pH > 7.5) C De-iodinated Radical (Photolysis) A->C hv (Light) (C-I cleavage) D TCEP Adduct (Off-Target) A->D Excess TCEP (> 0.1 mM)

Figure 1: Primary degradation and off-target reactivity pathways of N-aryl iodoacetamides.

Table 2: Estimated Half-Life ( t1/2​ ) in Aqueous Media

Incubation ConditionEstimated t1/2​ Primary Degradation Mechanism
PBS (pH 7.4), 25°C, Dark~ 48 - 72 hoursSlow hydrolysis to glycolamide.
PBS (pH 7.4), 25°C, Light< 4 hoursPhotolytic cleavage of the C-I bond.
Tris-HCl (pH 8.0), 37°C, Dark~ 12 hoursBase-catalyzed hydrolysis + amine alkylation.
PBS + 1.0 mM TCEP, 25°C< 1 hourPhosphine-mediated nucleophilic attack.

Experimental Workflows: Self-Validating Stability Profiling

To establish trustworthiness in your assay data, you must empirically verify the stability of the probe under your specific experimental conditions. The following LC-MS/MS protocol is designed as a self-validating system .

Workflow Step1 1. Stock Preparation 10 mM in anhydrous DMSO Step2 2. Aqueous Dilution Dilute to 100 µM in PBS pH 7.4 Step1->Step2 Step3 3. Thermal Incubation 37°C in dark (0-24 hrs) Step2->Step3 Step4 4. Acidic Quenching Add 1% Formic Acid in ACN Step3->Step4 Step5 5. LC-MS/MS Analysis Monitor [M+H]+ m/z 290.0 Step4->Step5

Figure 2: LC-MS/MS workflow for evaluating the aqueous stability of iodoacetamide probes.

Protocol: Kinetic Stability Assay (LC-MS/MS)
  • Master Stock Preparation: Equilibrate the lyophilized powder to room temperature in a desiccator before opening to prevent condensation. Dissolve in anhydrous DMSO to 10 mM. Store in amber tubes at -20°C.

  • Aqueous Dilution: Prepare a 100 µM working solution by adding 1 µL of the 10 mM DMSO stock to 99 µL of PBS (pH 7.4). Vortex immediately.

  • Incubation: Place the sample in a light-protected incubator at 37°C.

  • Time-Course Sampling & Quenching: At designated time points (0, 1, 2, 4, 8, 24 hours), extract a 10 µL aliquot and immediately mix with 90 µL of ice-cold Acetonitrile containing 1% Formic Acid.

    • Causality: The drop in pH protonates reactive species and immediately halts base-catalyzed hydrolysis, while the organic solvent prevents precipitation of the hydrophobic probe prior to injection.

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 5 minutes. Inject the supernatant and monitor the parent mass ( [M+H]+=290.0 m/z) and the glycolamide mass ( [M+H]+=180.1 m/z).

Self-Validation Checkpoint: By monitoring both the depletion of the parent intact mass and the stoichiometric appearance of the glycolamide product, this assay distinguishes true chemical degradation from physical loss (e.g., precipitation or non-specific binding to plasticware). If the parent mass decreases without a proportional increase in the glycolamide mass, the scientist is immediately alerted to solubility issues rather than chemical instability.

Causality & Best Practices for Assay Integration

As a field expert, I strongly advise adhering to the following rules when integrating N-(2,3-dimethylphenyl)-2-iodoacetamide into downstream biochemical or cellular assays:

  • Avoid Tris Buffers: Tris(hydroxymethyl)aminomethane contains a primary amine. While iodoacetamides are highly selective for thiols at pH 7.5, prolonged incubation with high concentrations of Tris (e.g., 50 mM) will lead to slow N-alkylation, artificially depleting the probe concentration and leading to false negatives[5]. Use HEPES or Phosphate buffers instead.

  • Reductant Management: In proteomic assays, proteins are often reduced prior to alkylation. Never use DTT or β -mercaptoethanol concurrently with the probe, as their free thiols will act as a sink, instantly neutralizing the iodoacetamide. While TCEP is a non-thiol reductant, it can still react with iodoacetamides at higher concentrations[6]. If TCEP must be used, keep its concentration 0.1 mM, or remove it via desalting columns prior to probe addition.

  • Strict Light Protection: The C-I bond is highly susceptible to homolytic cleavage upon exposure to UV or strong visible light. All incubations, stock storage, and handling must be performed using amber tubes or foil-wrapped containers to maintain probe integrity.

References

  • [1] N-(2,3-DIMETHYLPHENYL)-2-IODOACETAMIDE — Chemical Substance Information. NextSDS. URL: [Link]

  • [5] Overalkylation of a Protein Digest with Iodoacetamide. Analytical Chemistry, ACS Publications. URL:[Link]

  • [3] Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. National Institutes of Health (NIH). URL: [Link]

  • [6] A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry. URL: [Link]

  • FOCUS™ Protein Reduction-Alkylation. G-Biosciences. URL: [Link]

  • [4] Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer. Journal of Medicinal Chemistry, PMC. URL: [Link]

Sources

Technical Whitepaper: N-(2,3-dimethylphenyl)-2-iodoacetamide in Proteomics and Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of chemoproteomics and bioconjugation, the precision of electrophilic probes dictates the resolution of structural and functional insights. N-(2,3-dimethylphenyl)-2-iodoacetamide is a specialized, sterically hindered derivative of standard iodoacetamide. As an advanced alkylating agent, it is engineered to covalently modify nucleophilic residues—primarily the sulfhydryl groups of cysteines. By introducing a bulky, hydrophobic 2,3-dimethylphenyl moiety, this reagent allows researchers to probe the steric accessibility of protein microenvironments, differentiate hyper-reactive cysteines, and significantly alter the chromatographic retention times of modified peptides during LC-MS/MS analysis.

Chemical Identity & Physicochemical Properties

Understanding the structural parameters of the reagent is critical for predicting its behavior in aqueous buffers and its interaction with complex protein architectures.

PropertyValue
Chemical Name N-(2,3-dimethylphenyl)-2-iodoacetamide
CAS Number 522629-36-3[1][2]
EC Number 632-763-6[1]
Molecular Formula C10H12INO[2]
Molecular Weight 289.11 g/mol [2]
Target Residue Cysteine (Primary), Histidine/Lysine (Off-target)
Cysteine Mass Shift +162.10 Da

Safety Data Sheet (SDS) & Hazard Profile

As a reactive electrophile, N-(2,3-dimethylphenyl)-2-iodoacetamide requires stringent handling protocols to ensure operator safety and prevent cross-contamination.

  • Primary GHS Classification: According to chemical safety databases, this substance is classified under Eye Irrit. 2 (Hazard Code: H319) , indicating it causes serious eye irritation[1].

  • Inherent Alkylating Hazards: While specific sensitization data for this exact derivative may be limited, it shares the mechanistic toxicology of all iodoacetamide derivatives. Iodoacetamides are known skin sensitizers and respiratory irritants[3]. The reactive carbon-iodine bond can covalently modify biological macromolecules in the skin and respiratory tract.

  • Handling & PPE: All manipulations of the dry powder and concentrated stock solutions must be performed inside a certified chemical fume hood. Operators must wear nitrile gloves (double-gloving recommended when handling concentrated stocks), safety goggles, and a standard laboratory coat.

Mechanism of Action: Cysteine Alkylation

The primary utility of N-(2,3-dimethylphenyl)-2-iodoacetamide lies in its ability to act as an irreversible inhibitor and alkylating agent[3]. The reaction is driven by a bimolecular nucleophilic substitution (SN2) mechanism.

The intrinsic pKa of a free cysteine thiol is approximately 8.5; however, the local protein microenvironment can drastically lower this pKa (ranging from 3.5 to 10), generating highly nucleophilic thiolate anions (S⁻) at physiological pH[4]. This thiolate anion attacks the electrophilic α-carbon of the iodoacetamide derivative, resulting in the cleavage of the carbon-iodine bond and the expulsion of an iodide ion (I⁻)[5].

SN2_Mechanism Cys Cysteine Thiolate (Protein-S⁻) Transition SN2 Transition State [S···C···I]⁻ Cys->Transition Nucleophilic Attack Reagent N-(2,3-dimethylphenyl) -2-iodoacetamide Reagent->Transition Electrophilic Carbon Product Alkylated Protein (Thioether Linkage) Transition->Product C-I Bond Cleavage Iodide Iodide Ion (I⁻) Transition->Iodide Leaving Group

SN2 mechanism of cysteine alkylation by N-(2,3-dimethylphenyl)-2-iodoacetamide.

Applications in Chemoproteomics & Bioconjugation

In traditional bottom-up proteomics, standard iodoacetamide (IAA) is used in excess to globally alkylate cysteines, preventing the reformation of disulfide bonds prior to tryptic digestion[6][7]. However, the introduction of the bulky 2,3-dimethylphenyl group provides distinct analytical advantages:

  • Steric Probing in ABPP: In Activity-Based Protein Profiling (ABPP), the reactivity of cysteines toward electrophilic probes is highly dependent on structural features like solvent accessibility and neighboring hydrogen bond donors[4]. The steric bulk of the 2,3-dimethylphenyl group restricts alkylation to highly accessible or "hyper-reactive" cysteines, acting as a structural filter during interactome mapping[6].

  • Chromatographic Shift: The addition of a +162.10 Da hydrophobic moiety significantly increases the retention time of modified peptides on C18 reverse-phase columns, allowing for the analytical separation of labeled versus unlabeled proteoforms.

Comparative Reagent Analysis
ParameterStandard Iodoacetamide (IAA)N-(2,3-dimethylphenyl)-2-iodoacetamide
Mass Shift +57.02 Da+162.10 Da
Steric Bulk MinimalHigh (Aromatic Ring)
Hydrophobicity LowHigh
Primary Utility Global disulfide cappingChemoproteomics, Steric microenvironment probing

Self-Validating Experimental Protocol

To ensure scientific integrity, the following reduction and alkylation protocol is designed as a self-validating system . The success of the workflow is inherently proven by the mass spectrometric readout, specifically monitoring the +162.10 Da mass shift and the absence of off-target modifications.

Objective

Covalent modification of free thiols with N-(2,3-dimethylphenyl)-2-iodoacetamide for downstream LC-MS/MS analysis.

Step-by-Step Methodology & Causality

Step 1: Denaturation and Reduction

  • Procedure: Resuspend the protein pellet in 8M Urea buffered with 50 mM HEPES (pH 8.2). Add Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate at 37°C for 30 minutes.

  • Causality: Urea unfolds the tertiary structure, exposing buried cysteines. DTT reduces existing disulfide bonds to free thiols[7]. The pH is strictly maintained at 8.2 to ensure the cysteine thiol (pKa ~8.5) is partially deprotonated to the highly reactive thiolate anion[4].

Step 2: Hydrophobic Alkylation

  • Procedure: Add N-(2,3-dimethylphenyl)-2-iodoacetamide to a final concentration of 15 mM. Incubate at room temperature for 45 minutes in complete darkness .

  • Causality: Iodoacetamides are highly photosensitive. Exposure to ambient light catalyzes the homolytic cleavage of the C-I bond, generating reactive iodine radicals. These radicals bypass the SN2 mechanism and indiscriminately modify off-target residues (e.g., tyrosine iodination, N-terminal alkylation)[5]. Dark incubation is the critical variable for maintaining target specificity.

Step 3: Quenching

  • Procedure: Add DTT to a final concentration of 15 mM and incubate for 15 minutes.

  • Causality: Excess DTT acts as a sacrificial nucleophile, rapidly reacting with the remaining alkylating agent. This step prevents over-alkylation (such as the modification of lysine or histidine residues) during the extended overnight digestion[5].

Step 4: Digestion & MS Validation

  • Procedure: Dilute the urea concentration to <2M using 50 mM ammonium bicarbonate. Add sequence-grade trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C[7].

  • Validation Checkpoint: Analyze the digested peptides via high-resolution LC-MS/MS. A successful protocol is validated by searching the MS/MS spectra for a fixed modification of +162.10 Da on Cysteine . The protocol is considered optimized when target alkylation efficiency is >95% and off-target modifications (e.g., on Lysine) are <1%[5].

Workflow Lysis Step 1 Protein Extraction & Denaturation (8M Urea, pH 8.2) Reduction Step 2 Reduction (5 mM DTT) 37°C, 30 min Lysis->Reduction Alkylation Step 3 Alkylation (15 mM Reagent) Dark, RT, 45 min Reduction->Alkylation Quench Step 4 Quench (Excess DTT) 15 min Alkylation->Quench Digestion Step 5 Tryptic Digestion 37°C, Overnight Quench->Digestion LCMS Step 6 LC-MS/MS Validation (+162.10 Da Mass Shift) Digestion->LCMS

Self-validating bottom-up proteomics workflow utilizing hydrophobic alkylation.

Sources

Mapping the Ligandable Cysteome: Early Discovery Applications of N-(2,3-dimethylphenyl)-2-iodoacetamide in Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The paradigm of drug discovery has increasingly shifted toward Targeted Covalent Inhibitors (TCIs), driven by their ability to achieve high target occupancy, prolonged duration of action, and the capacity to drug historically "undruggable" targets[1]. In the early stages of Fragment-Based Drug Discovery (FBDD), identifying cryptic or shallow allosteric pockets requires chemical probes that are small, structurally defined, and highly reactive[2].

N-(2,3-dimethylphenyl)-2-iodoacetamide (NDMPIA) (CAS: 522629-36-3) serves as a prototypical, highly reactive electrophilic fragment used to map the ligandable "cysteome."

The Causality of Chemical Design

As an application scientist, I select NDMPIA for primary screening over milder electrophiles for two specific mechanistic reasons:

  • Warhead Reactivity (The Iodoacetamide Advantage): Iodoacetamides are approximately 20 to 25-fold more reactive than their chloroacetamide counterparts[3]. The iodide ion is an exceptional leaving group, driving a rapid SN​2 nucleophilic substitution when in proximity to a deprotonated cysteine thiolate. In early discovery, we want this hyper-reactivity to minimize false negatives when probing shallow pockets.

  • Scaffold Pre-organization: The 2,3-dimethylphenyl moiety is not merely a hydrophobic filler. The ortho- and meta-methyl groups sterically restrict the rotational freedom of the amide bond. This conformational locking reduces the entropic penalty upon binding, allowing the fragment to efficiently interrogate hydrophobic sub-pockets adjacent to reactive cysteines.

Core Application 1: Proteome-Wide Target Engagement via isoTOP-ABPP

To understand the global off-target and on-target landscape of a fragment, we deploy isotopic Tandem Orthogonal Proteolysis–Activity-Based Protein Profiling (isoTOP-ABPP) [4]. Developed by the Cravatt laboratory, this chemoproteomic technique utilizes a broad-spectrum iodoacetamide-alkyne (IA-alkyne) probe to globally map cysteine reactivity[5].

By using NDMPIA as a competitor against IA-alkyne in native cell lysates, we can quantify exactly which cysteines the fragment engages across thousands of proteins simultaneously[4].

isoTOP_ABPP Lysate Cell Lysate (Native Proteome) NDMPIA NDMPIA Incubation (Competitor) Lysate->NDMPIA Pre-treat IA_Alkyne IA-Alkyne Labeling (Broad Probe) NDMPIA->IA_Alkyne Label free Cys CuAAC CuAAC Click Chemistry (Biotin-Azide Tag) IA_Alkyne->CuAAC Tagging Enrichment Streptavidin Enrichment & Trypsin Digest CuAAC->Enrichment Isolate peptides LCMS Quantitative LC-MS/MS (Identify Blocked Sites) Enrichment->LCMS Analyze Ratio

Caption: Competitive isoTOP-ABPP workflow for mapping NDMPIA proteome-wide target engagement.

Core Application 2: Intact Protein LC-MS for FBDD

When targeting a specific, purified intractable protein (e.g., an E3 ubiquitin ligase or a phosphatase), Intact Protein LC-MS is the gold standard for covalent fragment screening[1],[6].

Because NDMPIA has a molecular weight of 289.11 Da, the displacement of the iodide leaving group (127.90 Da) and a proton (1.01 Da) during the SN​2 reaction results in the covalent addition of a C10​H12​NO moiety. Therefore, a successful hit is definitively identified by a highly specific mass shift of +162.09 Da on the deconvoluted intact protein spectrum.

Intact_LCMS Target Purified Target Protein (e.g., E3 Ligase) Incubation Incubate with NDMPIA (Time/Dose dependent) Target->Incubation LCMS Intact Protein LC-MS (Deconvoluted Mass) Incubation->LCMS Hit Mass Shift (+162.09 Da) Covalent Adduct Formed LCMS->Hit Reactive Pocket NoHit No Mass Shift No Binding LCMS->NoHit No Pocket Tuning Warhead Attenuation (Iodo -> Chloroacetamide) Hit->Tuning Hit-to-Lead

Caption: Logic flow for intact protein LC-MS screening and subsequent warhead attenuation.

Quantitative Warhead Comparison Data

Once NDMPIA identifies a cryptic pocket, the iodoacetamide warhead is typically too reactive for in vivo use due to off-target toxicity risks. The standard hit-to-lead evolution involves "warhead attenuation"—swapping the iodoacetamide for a milder chloroacetamide or acrylamide while optimizing the 2,3-dimethylphenyl scaffold for higher non-covalent affinity.

Warhead TypeRelative ReactivityPrimary Discovery PhaseFalse Positive RiskClinical Viability
Iodoacetamide (e.g., NDMPIA)100x (Baseline)Primary screening, pocket mappingHigh (due to hyper-reactivity)None (Probe only)
Chloroacetamide ~1x to 5xHit-to-lead, cellular target validationModerateLow to Moderate
Acrylamide ~0.1x to 1xLead optimization, Candidate selectionLowHigh (e.g., Osimertinib)

Data synthesized from comparative electrophile reactivity profiling[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must contain internal logic that validates the result and rules out experimental artifacts.

Protocol A: Intact Protein LC-MS Covalent Screening

Self-Validation Logic: This protocol utilizes a non-electrophilic analog (N-(2,3-dimethylphenyl)acetamide) as a negative control. If the analog shows no binding, but NDMPIA shows a dose-dependent +162.09 Da shift, it proves the interaction is driven by specific covalent bond formation rather than non-specific hydrophobic aggregation.

  • Protein Preparation: Dilute the purified target protein to 2–5 µM in a mass-spectrometry compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Avoid nucleophilic buffers like Tris or DTT, which will quench the iodoacetamide.

  • Compound Incubation: Aliquot the protein into a 384-well plate. Add NDMPIA to achieve final concentrations of 10 µM, 50 µM, and 200 µM (maintaining a constant 1% DMSO final concentration). In parallel wells, add the non-electrophilic acetamide control.

  • Kinetic Profiling: Incubate the plate at 4°C or Room Temperature. Sample at 1h, 4h, and 24h to assess the reaction kinetics.

  • LC-MS Analysis: Inject the samples onto a rapid C4 desalinating column coupled to a Q-TOF mass spectrometer[6].

  • Deconvolution: Process the raw multiply-charged envelope using MaxEnt1 (or similar algorithms) to calculate the intact mass. A specific adduct peak at +162.09 Da confirms target engagement.

Protocol B: Competitive isoTOP-ABPP

Self-Validation Logic: The use of heavy ( 13C/15N ) and light ( 12C/14N ) isotopic tags provides an internal ratio. A Light/Heavy ratio of ~1 for the majority of the proteome validates that NDMPIA is not acting as a non-specific denaturant, while a ratio >4 for specific cysteines validates targeted occupancy.

  • Lysate Preparation: Harvest native cells (e.g., MDA-MB-231) and lyse in PBS via sonication. Clarify by centrifugation and normalize protein concentration to 2 mg/mL.

  • Competitor Pre-treatment: Split the lysate into two arms. Treat the "Light" arm with DMSO vehicle. Treat the "Heavy" arm with 50 µM NDMPIA. Incubate for 1 hour at 37°C[4].

  • Broad-Spectrum Labeling: Add 100 µM IA-alkyne to both arms to label all remaining unreacted cysteines. Incubate for 1 hour[5].

  • Click Chemistry (CuAAC): Append a light TEV-cleavable biotin-azide tag to the DMSO arm, and a heavy TEV-cleavable biotin-azide tag to the NDMPIA arm using standard CuAAC conditions (CuSO4, TCEP, TBTA).

  • Enrichment & Digestion: Combine the light and heavy arms. Enrich probe-labeled proteins using streptavidin agarose beads. Perform on-bead trypsin digestion to remove non-labeled peptides, followed by TEV protease cleavage to elute the probe-bound cysteine peptides.

  • Quantitation: Analyze via LC-MS/MS. Calculate the Light/Heavy (R) ratio for each identified cysteine. An R>4 indicates that NDMPIA successfully outcompeted the IA-alkyne probe, confirming high-affinity target engagement at that specific residue.

References

  • Title: Iodoacetamide - Sigma-Aldrich: N-(2,3-DIMETHYLPHENYL)-2-IODOACETAMIDE Source: sigmaaldrich.com URL: Link

  • Title: Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Source: Journal of the American Chemical Society (ACS) URL: 3

  • Title: LC-MS based covalent fragment screening strategy Source: Domainex URL: 6

  • Title: Advancing Drug Discovery With Covalent Fragment Screening Source: Evotec URL: 1

  • Title: Proteome-wide covalent ligand discovery in native biological systems Source: PMC - NIH URL: 4

  • Title: Quantitative reactivity profiling predicts functional cysteines in proteomes Source: PMC - NIH URL: 5

  • Title: Rapid covalent-probe discovery by electrophile fragment screening Source: bioRxiv.org URL: 2

Sources

Methodological & Application

Application Note: Targeted Cysteine Alkylation and Chemoproteomic Profiling using N-(2,3-dimethylphenyl)-2-iodoacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Covalent Fragment-Based Drug Discovery (FBDD), Activity-Based Protein Profiling (ABPP), and Targeted Cysteine Modification.

Introduction & Mechanistic Rationale

In modern covalent drug discovery and chemoproteomics, standard iodoacetamide (IAA) is ubiquitous as a universal, highly reactive cysteine alkylator. However, its indiscriminate reactivity makes it unsuitable for targeted covalent ligand discovery or selective protein modification. To identify cryptic binding pockets or develop targeted covalent inhibitors (TCIs), researchers utilize "tuned" electrophiles [1].

N-(2,3-dimethylphenyl)-2-iodoacetamide (CAS: 522629-36-3) represents a strategically designed electrophilic fragment. By coupling the iodoacetamide warhead to a 2,3-dimethylphenyl moiety, two mechanistic advantages are achieved:

  • Electronic Tuning: The N-phenyl ring subtly alters the electron density of the amide, moderating the electrophilicity of the α -carbon compared to primary iodoacetamides.

  • Steric Hindrance: The ortho-methyl group on the phenyl ring creates a steric shield around the reactive center.

The Causality of Experimental Choice: Because of this tuned reactivity, N-(2,3-dimethylphenyl)-2-iodoacetamide exhibits a significantly slower baseline SN​2 reaction rate with free thiols than standard IAA [2]. Consequently, efficient cysteine alkylation only occurs when the 2,3-dimethylphenyl group non-covalently binds to an adjacent hydrophobic pocket on the target protein. This binding event drastically increases the effective local concentration of the warhead, driving a proximity-induced covalent bond formation. This self-validating system ensures that alkylation is a marker of true ligand-protein affinity rather than non-specific reactivity [3].

Experimental Workflows

The following protocols outline a comprehensive, self-validating pipeline for utilizing N-(2,3-dimethylphenyl)-2-iodoacetamide. The workflow begins with baseline reactivity profiling, progresses to target-specific intact mass screening, and concludes with proteome-wide selectivity profiling.

G N1 Target Protein Preparation (Reduced Cysteines) N2 Incubation with N-(2,3-dimethylphenyl)-2-iodoacetamide N1->N2 N3 Intact Mass LC-MS (Stoichiometry & Binding) N2->N3 N4 Bottom-Up Proteomics (Peptide Mapping) N2->N4 N5 Competitive ABPP (Proteome Selectivity) N2->N5

Caption: Comprehensive workflow for targeted cysteine alkylation and validation using LC-MS and ABPP.

Step-by-Step Methodologies

Protocol 1: Thiol-Reactivity Profiling (DTNB Assay)

Purpose: To establish the baseline intrinsic reactivity of the fragment, ensuring it is not a non-specific "pan-assay interference compound" (PAINS).

  • Reagent Preparation: Prepare a 100 µM solution of DTNB (Ellman's reagent) in assay buffer (100 mM Sodium Phosphate, pH 7.4, 1 mM EDTA). Reduce DTNB in situ with 50 µM TCEP to generate the highly absorptive TNB 2− thiolate anion.

  • Compound Addition: Add N-(2,3-dimethylphenyl)-2-iodoacetamide (final concentration 500 µM, 1% DMSO) to the TNB 2− solution in a 384-well clear-bottom microplate.

  • Kinetic Monitoring: Measure the depletion of TNB 2− by monitoring absorbance at 412 nm every 2 minutes for 4 hours at 25°C using a microplate reader.

  • Data Analysis: Fit the absorbance decay to a pseudo-first-order kinetic model to calculate the half-life ( t1/2​ ). Causality: A t1/2​ significantly longer than standard IAA validates that the compound's reactivity is sufficiently dampened for affinity-driven screening [1].

Protocol 2: Intact Protein Covalent Screening (LC-MS)

Purpose: To confirm proximity-driven covalent modification of the target protein.

  • Protein Reduction: Dilute the purified target protein to 2 µM in MS-compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Add 1 mM DTT and incubate for 30 minutes on ice to ensure all surface-exposed cysteines are fully reduced.

  • Buffer Exchange: Remove DTT using a Zeba spin desalting column. Causality: Free DTT will act as a scavenger, outcompeting the target protein for the electrophile.

  • Alkylation Reaction: Add N-(2,3-dimethylphenyl)-2-iodoacetamide to a final concentration of 50 µM (25-fold molar excess). Incubate at room temperature for 2 hours.

  • LC-MS Analysis: Inject 2 µL of the reaction mixture onto a C4 analytical column coupled to a High-Resolution Mass Spectrometer (e.g., Waters Xevo G2-XS QTof).

  • Deconvolution: Deconvolute the raw mass spectra using MaxEnt1. Look for a mass shift of +162.09 Da (the exact monoisotopic mass of the C 10​ H 12​ NO adduct following the loss of the iodide leaving group).

Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)

Purpose: To evaluate the proteome-wide selectivity of the fragment in a native cellular environment.

  • Lysate Preparation: Lyse cells (e.g., HEK293T) in PBS with protease inhibitors (without EDTA/DTT). Clarify by centrifugation and adjust protein concentration to 2 mg/mL.

  • Fragment Incubation: Treat the lysate with 50 µM N-(2,3-dimethylphenyl)-2-iodoacetamide (or DMSO vehicle control) for 2 hours at 37°C.

  • Probe Labeling: Add a broadly reactive alkyne-tagged iodoacetamide probe (e.g., IA-alkyne, 100 µM) for 1 hour to label all remaining unmodified reactive cysteines.

  • Click Chemistry & Enrichment: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag. Enrich labeled proteins using streptavidin agarose beads.

  • On-Bead Digestion & LC-MS/MS: Digest enriched proteins with Trypsin. Analyze peptides via LC-MS/MS. Causality: Cysteines that were selectively alkylated by N-(2,3-dimethylphenyl)-2-iodoacetamide in Step 2 will be protected from the IA-alkyne probe, resulting in a depleted MS signal relative to the DMSO control [2].

Reactivity Tuning Logic

G A Standard Iodoacetamide (IAA) High Reactivity, Low Selectivity C Non-Specific Proteome Alkylation A->C Rapid Kinetics B N-(2,3-dimethylphenyl)-2-iodoacetamide Sterically Hindered Warhead D Targeted Covalent Modification (Driven by Fragment Affinity) B->D Tuned Kinetics

Caption: Mechanistic divergence between standard IAA and sterically hindered N-phenyl derivatives.

Data Presentation & Expected Outcomes

The table below summarizes the expected quantitative parameters when comparing N-(2,3-dimethylphenyl)-2-iodoacetamide against standard iodoacetamide controls.

ParameterStandard Iodoacetamide (IAA)N-(2,3-dimethylphenyl)-2-iodoacetamideImplication for Drug Discovery
Intrinsic Reactivity (DTNB t1/2​ ) < 5 minutes> 120 minutesHindered derivative avoids non-specific toxicity and PAINS behavior.
Intact MS Mass Shift +57.02 Da+162.09 DaConfirms specific covalent adduct formation on the target protein.
Target Stoichiometry (2 hr) Poly-alkylation (Multiple +57 Da)Mono-alkylation (Single +162 Da)Indicates affinity-driven binding to a specific cryptic pocket.
Proteome Selectivity (ABPP) > 95% of cysteines labeled< 5% of cysteines labeledConfirms suitability as a targeted chemical probe [3].

References

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Journal of the American Chemical Society (JACS)[Link]

  • Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach Drug Target Review[Link]

  • Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53 National Center for Biotechnology Information (PMC)[Link]

Application Note: N-(2,3-dimethylphenyl)-2-iodoacetamide in Covalent Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The resurgence of covalent drug discovery has fundamentally shifted how we approach "undruggable" targets, driven by the clinical success of targeted covalent inhibitors (TCIs)[1]. In Fragment-Based Drug Discovery (FBDD), screening low-molecular-weight electrophiles enables the identification of cryptic or shallow binding pockets that traditional high-throughput screening often misses.

N-(2,3-dimethylphenyl)-2-iodoacetamide (CAS: 522629-36-3) serves as a prototypical, highly reactive covalent fragment used to map the ligandable "cysteinome".

  • The Warhead (2-iodoacetamide): Functions via an SN​2 nucleophilic substitution mechanism. The iodine atom is an excellent leaving group, making the α -carbon highly susceptible to attack by the thiolate anion of a reactive cysteine residue.

  • The Recognition Element (2,3-dimethylphenyl): Provides a sterically constrained, hydrophobic motif. This structural feature drives the initial non-covalent pre-association ( KI​ ) with adjacent hydrophobic sub-pockets before the irreversible bond formation ( kinact​ ) occurs.

Because iodoacetamides are intrinsically highly reactive, they are exceptional tools for primary fragment screening—capable of capturing low-affinity, transient interactions that less reactive warheads (like acrylamides) might miss. However, this reactivity requires rigorously controlled, self-validating experimental protocols to distinguish true target engagement from non-specific poly-alkylation.

Workflow Visualization

The following diagram illustrates the integrated chemoproteomic and mass spectrometry workflow required to validate hits generated by N-(2,3-dimethylphenyl)-2-iodoacetamide.

G A Target Protein + N-(2,3-dimethylphenyl) -2-iodoacetamide B Incubation (Time/Dose Dependent) A->B Mix & React C Intact LC-MS (Denaturing Conditions) B->C Quench (DTT) & Inject D Hit Confirmation (+161.09 Da Mass Shift) C->D Analyze Adducts E Peptide Mapping (Trypsin Digest + MS/MS) D->E Identify Site F Competitive ABPP (Cellular Target Engagement) D->F Validate in vivo

Workflow for screening and validating N-(2,3-dimethylphenyl)-2-iodoacetamide covalent hits.

Quantitative Data Presentation: Warhead Benchmarking

To understand the causality behind selecting an iodoacetamide for primary screening, it must be benchmarked against other common electrophiles. The table below summarizes the kinetic and reactivity profiles that govern warhead selection in FBDD.

Warhead ClassTypical ElectrophileIntrinsic Reactivity (GSH t1/2​ )Typical kinact​/KI​ ( M−1s−1 )Primary Target ResidueSelectivity Risk
Iodoacetamide N-(2,3-dimethylphenyl)-2-iodoacetamide < 10 min 103−105 Cysteine (Thiolate) High (Prone to poly-alkylation)
ChloroacetamideN-phenyl-2-chloroacetamide1 - 4 hours 101−103 Cysteine (Thiolate)Moderate
AcrylamideN-phenylacrylamide> 24 hours 100−102 Cysteine (Thiolate)Low

Data synthesis based on standard chemoproteomic reactivity profiling.

Experimental Protocols

Protocol 1: Intact Protein LC-MS Screening (Hit Identification)

This protocol utilizes denaturing Liquid Chromatography-Mass Spectrometry (LC-MS) to unambiguously confirm irreversible covalent bond formation [2].

Step-by-Step Methodology:

  • Protein Preparation: Dilute the purified recombinant target protein to 2–5 µM in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Causality: Maintaining pH 7.4 is critical. It ensures the target cysteine is partially deprotonated to its reactive thiolate form, while preventing the non-specific alkylation of lysine residues, which typically requires a pH > 8.0.

  • Compound Addition: Add N-(2,3-dimethylphenyl)-2-iodoacetamide from a 10 mM DMSO stock to achieve a final concentration of 20–50 µM (a 10-to-10x molar excess). Ensure the final DMSO concentration does not exceed 2% to prevent protein unfolding and exposure of buried, non-relevant cysteines.

  • Incubation: Incubate the reaction at room temperature for 1 to 4 hours.

    • Causality: Covalent inhibition is time-dependent. Monitoring the reaction at multiple time points allows for the calculation of apparent kinact​/KI​ rates.

  • Reaction Quenching (Self-Validation Step): Quench the reaction by adding 1 mM Dithiothreitol (DTT) or β -mercaptoethanol.

    • Causality: The excess thiol rapidly scavenges any unreacted iodoacetamide, arresting the reaction and preventing artificial alkylation during LC-MS ionization.

  • LC-MS Analysis: Inject the sample onto a C4 reversed-phase column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF). Use a highly organic mobile phase gradient (Water/Acetonitrile with 0.1% Formic Acid).

    • Causality: The acidic, high-organic conditions denature the protein, stripping away any non-covalent binders[3]. Only true covalent adducts will survive, presenting as a distinct mass shift of +161.09 Da (Mass of compound [289.00 Da] minus HI[127.91 Da]).

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

To ensure the hit is biologically relevant, target engagement must be validated in a complex cellular lysate using competitive ABPP[4].

Step-by-Step Methodology:

  • Lysate Preparation: Lyse cells (e.g., HEK293T) using probe sonication in PBS (pH 7.4) and clarify by centrifugation. Normalize protein concentration to 2 mg/mL using a BCA assay.

  • Fragment Pre-incubation: Treat 50 µL aliquots of the lysate with either DMSO (vehicle control) or N-(2,3-dimethylphenyl)-2-iodoacetamide (10, 50, and 100 µM) for 1 hour at 37°C.

  • Probe Labeling: Add a broad-spectrum, alkyne-functionalized iodoacetamide probe (IA-alkyne, 100 µM) to all samples and incubate for 1 hour at room temperature.

    • Causality: The IA-alkyne probe will covalently label all available reactive cysteines in the proteome. If N-(2,3-dimethylphenyl)-2-iodoacetamide has successfully engaged the target cysteine during Step 2, it will sterically block the IA-alkyne probe from binding [5].

  • Click Chemistry & Readout: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide or rhodamine-azide to the IA-alkyne labeled proteins. Resolve by SDS-PAGE for in-gel fluorescence, or enrich via streptavidin beads for bottom-up LC-MS/MS proteomics to quantify the loss of signal (competition) at the specific cysteine site.

Troubleshooting & Assay Integrity

  • Issue: Multiple Mass Shifts (Poly-alkylation) observed in Intact MS.

    • Root Cause: The intrinsic reactivity of the iodoacetamide warhead is overpowering the structural selectivity of the 2,3-dimethylphenyl group.

    • Correction: Lower the compound concentration to a 1:1 or 2:1 molar ratio with the protein. Verify the buffer pH is strictly 7.4. If poly-alkylation persists, the fragment may need to be synthesized as a less reactive chloroacetamide derivative for further screening.

  • Issue: No Adduct Formation Detected.

    • Root Cause: The target cysteine may be oxidized (forming a disulfide bond) or deeply buried in the apo-state.

    • Correction: Pre-treat the protein with a mild reducing agent like TCEP to ensure cysteines are in the free thiol state. Note: TCEP must be removed via buffer exchange prior to compound addition, as it will directly react with the iodoacetamide warhead.

References

  • Analytical Chemistry - ACS Publications . Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Available at:[Link]

  • bioRxiv . Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function. Available at:[Link]

  • Evotec . Advancing Drug Discovery With Covalent Fragment Screening. Available at:[Link]

  • Domainex . LC-MS based covalent fragment screening strategy. Available at:[Link]

  • Drug Target Review . Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. Available at:[Link]

Sources

Application Note: Advanced Cysteine Alkylation with N-(2,3-dimethylphenyl)-2-iodoacetamide for Enhanced LC-MS/MS Sensitivity

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Bottom-Up Proteomics, Low-Abundance Protein Quantitation, and Targeted Cysteine Profiling

Executive Summary & Mechanistic Rationale

In standard bottom-up proteomics, the reduction of disulfide bonds is followed by alkylation with iodoacetamide (IAA) to prevent disulfide scrambling. While standard IAA effectively caps sulfhydryl groups (adding a hydrophilic +57.02 Da carbamidomethyl moiety), it does nothing to improve the inherently poor ionization efficiency of many hydrophilic peptides.

The Causality of Signal Enhancement

The addition of the 2,3-dimethylphenyl group fundamentally alters the physicochemical properties of the peptide in two critical ways:

  • ESI Droplet Surface Enrichment: During Electrospray Ionization (ESI), ionization efficiency is governed by the analyte's ability to partition to the surface of the charged droplet. Increasing the non-polar surface area of the peptide thermodynamically drives it to the droplet-air interface. This spatial enrichment drastically enhances the yield of gas-phase ions upon solvent evaporation [1].

  • RP-LC Retention Shift: The hydrophobic tag delays the elution of cysteine-containing peptides during Reverse-Phase Liquid Chromatography (RP-LC). This shifts the target peptides out of the early-eluting hydrophilic "suppression zone" (where salts and highly abundant unmodified peptides co-elute), effectively increasing the signal-to-noise ratio.

ESI_Mechanism D1 ESI Droplet Formation D2 Surface Enrichment D1->D2 Hydrophobic Tagging D3 Desorption / Fission D2->D3 Solvent Evaporation D4 Gas-Phase Ions D3->D4 Enhanced Yield

Mechanism of enhanced ESI response via droplet surface enrichment of hydrophobically tagged peptides.

Comparative Reagent Data

To justify the departure from standard protocols, it is critical to understand the exact mass and hydrophobicity differences between conventional IAA and the dimethylphenyl derivative [2, 3].

ReagentAdded Moiety FormulaMonoisotopic Mass ShiftHydrophobicity ImpactESI Response ImpactPrimary Use Case
Standard Iodoacetamide C2​H3​NO +57.021 DaNegligible / HydrophilicBaselineGeneral shotgun proteomics
N-(2,3-dimethylphenyl)-2-iodoacetamide C10​H11​NO +161.084 DaHighly HydrophobicUp to 10x signal increaseLow-abundance Cys-profiling

Experimental Protocol: Hydrophobic Alkylation Workflow

Critical Insight: Because N-(2,3-dimethylphenyl)-2-iodoacetamide is highly hydrophobic, it will precipitate if added directly to a purely aqueous buffer. The protocol below incorporates an organic co-solvent (Acetonitrile) to maintain reagent solubility—a self-validating step where the absence of cloudiness confirms successful reaction conditions.

Materials Required
  • Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl (pH 8.0)

  • Reducing Agent: 500 mM TCEP (Tris(2-carboxyethyl)phosphine)

  • Alkylating Agent: 500 mM N-(2,3-dimethylphenyl)-2-iodoacetamide dissolved in 100% LC-MS grade Acetonitrile (ACN).

  • Digestion Enzyme: Sequencing-grade modified Trypsin.

Step-by-Step Methodology
  • Protein Denaturation & Reduction:

    • Resuspend 50 µg of protein extract in 50 µL of Denaturation Buffer.

    • Add TCEP to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to fully reduce disulfide bonds.

    • Causality: TCEP is preferred over DTT here because it does not contain free sulfhydryls, preventing it from competing with the target cysteines during the alkylation step.

  • Hydrophobic Alkylation (The Critical Step):

    • Add N-(2,3-dimethylphenyl)-2-iodoacetamide to a final concentration of 20 mM.

    • Self-Validation Checkpoint: Ensure the final concentration of ACN in the reaction mixture is between 5% and 10% (v/v). If the solution turns cloudy, add ACN in 1% increments until it clears. Precipitation means the reagent is unavailable for alkylation.

    • Incubate in the dark at 37°C for 60 minutes.

    • Causality: Iodoacetamide derivatives are light-sensitive and can produce iodine radicals that lead to off-target tyrosine oxidation. Darkness ensures specificity.

  • Quenching & Dilution:

    • Quench the unreacted alkylating agent by adding DTT to a final concentration of 50 mM (incubate 15 mins).

    • Dilute the sample with 100 mM Tris-HCl (pH 8.0) to reduce the Urea concentration below 1 M. Failure to dilute urea will irreversibly denature the trypsin in the next step.

  • Proteolytic Digestion:

    • Add Trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight (12-16 hours) at 37°C.

  • Desalting & LC-MS/MS Analysis:

    • Acidify the sample with 1% Trifluoroacetic acid (TFA) to pH < 3 to stop digestion.

    • Desalt using C18 Spin Columns.

    • Chromatography Adjustment: Extend the RP-LC gradient's organic phase (up to 45-50% Mobile Phase B) to ensure the elution of the newly hydrophobically-tagged peptides.

Workflow N1 Protein Extraction & Denaturation (8M Urea) N2 Disulfide Reduction (TCEP, 37°C, 30 min) N1->N2 N3 Hydrophobic Alkylation N-(2,3-dimethylphenyl)-2-iodoacetamide (+10% ACN, Dark, 1 hr) N2->N3 N4 Proteolytic Digestion (Trypsin, 37°C, Overnight) N3->N4 N5 RP-LC Separation (Extended Organic Gradient) N4->N5 N6 ESI-MS/MS Analysis (Enhanced Ionization) N5->N6

Step-by-step MS sample preparation workflow utilizing hydrophobic alkylation.

Bioinformatics & Data Analysis Parameters

When searching the resulting RAW data against protein databases (e.g., via MaxQuant, Proteome Discoverer, or MSFragger), the standard fixed modification for carbamidomethylation (+57.021 Da) must be removed and replaced with the following custom modification:

  • Modification Name: Dimethylphenylacetamide

  • Target Residue: Cysteine (C)

  • Modification Type: Fixed (if alkylation efficiency is >99%)

  • Monoisotopic Mass Shift: +161.0841 Da

  • Chemical Formula: C10​H11​NO

Note: Monitor for potential off-target alkylation on Lysine (K) or the N-terminus (+161.084 Da) as a variable modification, which can occur if the alkylation reaction is allowed to proceed for longer than 60 minutes or at a pH higher than 8.5.

References

  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Iodoacetamide | Sigma-Aldrich (N-(2,3-DIMETHYLPHENYL)-2-IODOACETAMIDE Specifications)

Synthesis and Application of N-(2,3-dimethylphenyl)-2-iodoacetamide as a Covalent Chemical Probe

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The paradigm of fragment-based drug discovery (FBDD) has been revolutionized by the integration of covalent warheads. By appending a mildly reactive electrophile to a low-molecular-weight fragment, researchers can target "undruggable" proteins by capturing transient binding interactions through irreversible bond formation.

N-(2,3-dimethylphenyl)-2-iodoacetamide (CAS: 522629-36-3) serves as a benchmark covalent probe in these workflows. The molecule consists of two functional domains:

  • The Fragment Scaffold (2,3-dimethylphenyl): A hydrophobic moiety that samples cryptic pockets or shallow protein-protein interaction (PPI) interfaces.

  • The Electrophilic Warhead (Iodoacetamide): A highly reactive, cysteine-directed alkylating agent.

Causality in Probe Design: We specifically utilize an iodoacetamide over less reactive electrophiles (like acrylamides) during the initial discovery phase because of its high intrinsic reactivity. This ensures comprehensive mapping of the "ligandable cysteinome," capturing even sterically hindered or less nucleophilic cysteines that a weaker electrophile might miss (). Once target engagement is confirmed, the warhead can be optimized to a more selective acrylamide or chloroacetamide for therapeutic development ().

Chemical Synthesis Workflow

Direct acylation of anilines with iodoacetyl chloride often yields dark, iodine-contaminated byproducts due to the instability and photolability of the reagent. To ensure a highly pure chemical probe suitable for sensitive biological assays, we employ a self-validating two-step Finkelstein approach .

SynthesisWorkflow A 2,3-Dimethylaniline + Chloroacetyl Chloride B N-(2,3-dimethylphenyl)- 2-chloroacetamide (Intermediate) A->B TEA, DCM 0°C to RT C NaI, Acetone, Reflux (Finkelstein Exchange) B->C Extraction & Solvent Swap D N-(2,3-dimethylphenyl)- 2-iodoacetamide (Final Probe) C->D Na2S2O3 Wash & Purification

Figure 1: Two-step synthesis workflow for N-(2,3-dimethylphenyl)-2-iodoacetamide.

Table 1: Reagents and Stoichiometry
ReagentMW ( g/mol )EquivalentsFunction
2,3-Dimethylaniline121.181.0Fragment Scaffold / Nucleophile
Chloroacetyl Chloride112.941.1Acylating Agent
Triethylamine (TEA)101.191.2Acid Scavenger
Sodium Iodide (NaI)149.893.0Halide Exchange Source
Acetone (Anhydrous)58.08SolventFinkelstein Reaction Medium
Step-by-Step Synthesis Protocol

Step 1: Acylation (Synthesis of Intermediate)

  • Preparation: Dissolve 2,3-dimethylaniline (1.0 eq) and TEA (1.2 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Chloroacetylation is highly exothermic. Strict thermal control prevents the formation of di-acylated side products and minimizes reagent degradation.

  • Addition: Add chloroacetyl chloride (1.1 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield N-(2,3-dimethylphenyl)-2-chloroacetamide.

Step 2: Finkelstein Halide Exchange

  • Reaction: Dissolve the crude intermediate (1.0 eq) in analytical grade acetone. Add NaI (3.0 eq). Causality: A massive excess of NaI drives the equilibrium forward. As sodium chloride is insoluble in acetone, it precipitates out, pushing the reaction to completion via Le Chatelier's principle.

  • Reflux: Heat the mixture to 60 °C and reflux for 4 hours in the dark . Causality: Iodoacetamides are highly photolabile; shielding the flask prevents photolytic cleavage of the C-I bond.

  • Purification: Cool to room temperature and filter off the precipitated NaCl. Concentrate the filtrate, redissolve in ethyl acetate, and wash with 10% aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate reduces any free iodine (I₂) back to water-soluble iodide. Free iodine is a strong oxidant that will interfere with downstream proteomic assays.

  • Final Isolation: Dry over MgSO₄, concentrate, and recrystallize to yield the pure probe (). Store at -20 °C in an amber vial.

Analytical Validation & Reactivity Profiling

Before deploying the probe in complex biological systems, it must be validated as a self-contained system.

  • Identity & Purity: Confirm structure via ¹H-NMR (look for the characteristic singlet of the -CH₂-I protons around δ 3.8–4.0 ppm) and LC-MS.

  • Reactivity Validation (DTNB Assay): Incubate the probe with a model thiol (e.g., glutathione) and monitor the depletion of free thiols using Ellman’s reagent (DTNB) at 412 nm. N-(2,3-dimethylphenyl)-2-iodoacetamide should exhibit a rapid half-life (t₁/₂ < 15 mins) compared to highly stable acrylamides, confirming its suitability as a broad-spectrum discovery probe.

Application: Competitive Activity-Based Protein Profiling (ABPP)

Once synthesized, the probe is utilized in competitive gel-based ABPP to identify target engagement within native biological systems. By competing the fragment against a universal fluorescent reporter probe (e.g., IA-Rhodamine), researchers can visualize which proteins the fragment successfully bound.

ABPPWorkflow Lysate Proteome Lysate (Native Cysteines) Probe Incubate with N-(2,3-dimethylphenyl)-2-iodoacetamide Lysate->Probe Covalent Blockade Reporter Label with IA-Rhodamine (Reporter Probe) Probe->Reporter Tag Unbound Sites Readout SDS-PAGE & Fluorescence (Identify Competed Targets) Reporter->Readout Signal Analysis

Figure 2: Competitive ABPP workflow for validating covalent fragment target engagement.

Table 2: ABPP Reaction Setup
ComponentConcentrationVolume / ReactionIncubation Time
Proteome Lysate2.0 mg/mL43 µLN/A
Fragment Probe (or DMSO)50 µM (Final)1 µL (from 2.5 mM stock)60 min at 37 °C
IA-Rhodamine1 µM (Final)1 µL (from 50 µM stock)60 min at RT
4x Laemmli Buffer1x (Final)15 µL5 min at 95 °C
Step-by-Step ABPP Protocol
  • Lysate Preparation: Prepare native proteome lysates (e.g., from HEK293T or MDA-MB-231 cells) in PBS. Do not use reducing agents (DTT or TCEP) in the lysis buffer, as these will directly react with and quench the iodoacetamide probe.

  • Fragment Incubation: Treat 43 µL of lysate with 1 µL of N-(2,3-dimethylphenyl)-2-iodoacetamide (to a final concentration of 50 µM). Causality: Covalent fragments typically exhibit low initial non-covalent affinity (K_i). Screening at 50 µM ensures sufficient pocket occupancy to drive the irreversible alkylation step without causing non-specific "bystander" labeling of the entire proteome.

  • Reporter Labeling: Add 1 µL of IA-Rhodamine (1 µM final) and incubate for 1 hour at room temperature in the dark. Causality: The reporter probe labels all highly reactive cysteines that remain unbound. If our fragment successfully engaged a specific protein pocket and alkylated its proximal cysteine, that site is sterically and chemically blocked, resulting in a localized loss of fluorescence.

  • Quenching & Resolution: Quench the reaction with 4x Laemmli buffer containing β-mercaptoethanol. Boil for 5 minutes, then resolve the proteins via SDS-PAGE.

  • Visualization: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at the appropriate excitation/emission wavelengths for rhodamine. A reduction in band intensity in the fragment lane relative to the DMSO control lane indicates positive target engagement.

References

  • Fragment-based covalent ligand discovery RSC Chemical Biology URL:[Link]

  • Fragment-Based Covalent Ligand Screening Enables Rapid Discovery of Inhibitors for the RBR E3 Ubiquitin Ligase HOIP Journal of the American Chemical Society URL:[Link]

  • Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53 PMC (National Institutes of Health) URL:[Link]

N-(2,3-dimethylphenyl)-2-iodoacetamide: Advanced Reaction Conditions for Cysteine-Directed Protein Labeling and Chemoproteomic Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The discovery of ligandable hotspots within the human proteome has been revolutionized by Activity-Based Protein Profiling (ABPP) and the development of Targeted Covalent Inhibitors (TCIs). While unsubstituted iodoacetamide (IAM) serves as a universal, pan-reactive electrophile for mapping the "cysteinome," its lack of steric discrimination limits its utility for identifying specific, druggable binding pockets[1][2].

N-(2,3-dimethylphenyl)-2-iodoacetamide (CAS: 522629-36-3) is a specialized, sterically tuned electrophilic probe. By incorporating a bulky 2,3-dimethylphenyl moiety, the rotational freedom of the amide bond is restricted, and the steric barrier at the electrophilic α -carbon is significantly increased. This structural modification shifts the probe's reactivity profile: it acts poorly against highly solvent-exposed, unstructured cysteines, and instead selectively engages "hyper-reactive" cysteines localized within well-defined protein microenvironments (e.g., shallow binding pockets with adjacent basic residues that lower the thiol pKa​ )[3]. This application note details the mechanistic principles, optimized reaction conditions, and self-validating protocols for utilizing this probe in both recombinant protein labeling and competitive chemoproteomic workflows.

Mechanistic Principles of Alkylation (Expertise & Experience)

To deploy N-(2,3-dimethylphenyl)-2-iodoacetamide effectively, one must understand the causality governing its reaction kinetics. The covalent labeling of proteins by haloacetamides proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism.

  • pKa​ and the Thiolate Nucleophile : The intrinsic pKa​ of a typical protein cysteine is ~8.3. The SN​2 reaction requires the deprotonated thiolate anion ( R−S− ), which is vastly more nucleophilic than the protonated thiol ( R−SH ). Therefore, reaction buffers must be maintained at a slightly alkaline pH (7.5–8.0) to ensure a sufficient molar fraction of the reactive thiolate without inducing base-catalyzed probe hydrolysis or protein denaturation[4].

  • Steric Gating at the Transition State : Unlike standard IAM, the bulky ortho- and meta-methyl groups on the phenyl ring of N-(2,3-dimethylphenyl)-2-iodoacetamide create a steric corridor. The attacking thiolate must approach the α -carbon at a specific trajectory (180° to the leaving iodide). This requirement means the probe relies heavily on non-covalent pre-association with the protein pocket prior to covalent bond formation—a hallmark of high-quality fragment-based drug design.

  • Reductant Causality : Maintaining cysteines in a reduced state is critical. Tris(2-carboxyethyl)phosphine (TCEP) is strictly preferred over Dithiothreitol (DTT) during the labeling phase. Because DTT contains two nucleophilic thiols, it will rapidly scavenge the iodoacetamide probe, neutralizing it before protein labeling can occur.

Mechanism A Protein Cysteine (R-SH) pKa ~8.3 B Deprotonation (Buffer pH 7.5 - 8.0) A->B C Thiolate Anion (R-S⁻) Highly Nucleophilic B->C E Sterically Hindered SN2 Transition State C->E D N-(2,3-dimethylphenyl)- 2-iodoacetamide D->E Electrophilic Attack F Stable Thioether Adduct + Iodide (I⁻) Leaving Group E->F Irreversible Alkylation

Mechanistic pathway of pH-dependent cysteine activation and sterically hindered SN2 alkylation.

Quantitative Data: Probe Reactivity Profiles

To guide experimental design, the physicochemical and reactivity profiles of standard probes are compared below. The bulky nature of N-(2,3-dimethylphenyl)-2-iodoacetamide requires higher temperatures or longer incubation times compared to universal probes.

Table 1: Comparative Profile of Cysteine-Directed Probes

Probe TypeMol. WeightSteric HindranceTarget Cysteine ProfilePrimary Application
Iodoacetamide (IAM) 184.96 DaLowPan-reactive (all accessible Cys)Standard bottom-up proteomics alkylation[5].
Iodoacetamide-Alkyne (IAA) 237.08 DaLowPan-reactive (all accessible Cys)Universal scout probe for isoTOP-ABPP[2][6].
N-(2,3-dimethylphenyl)-2-iodoacetamide 289.11 DaHighSelective (pocket-localized, low pKa​ Cys)Fragment screening, TCI discovery, ligandability mapping.

Experimental Protocols

Protocol A: In Vitro Recombinant Protein Labeling

This protocol is designed to achieve stoichiometric labeling of a purified target protein while actively preventing off-target lysine alkylation.

Step-by-Step Methodology:

  • Buffer Exchange : Dialyze or desalt the recombinant protein into Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.8).

    • Causality: HEPES is chosen over Tris because Tris contains a primary amine that can act as a competing nucleophile at high concentrations or elevated temperatures, leading to background probe consumption.

  • Reduction : Add TCEP to a final concentration of 1 mM. Incubate for 30 minutes at Room Temperature (RT).

    • Causality: TCEP reduces structural disulfides without introducing competing thiols.

  • Probe Addition : Add N-(2,3-dimethylphenyl)-2-iodoacetamide to a final concentration of 50 µM (from a freshly prepared 10 mM stock in anhydrous DMSO). Ensure total DMSO concentration does not exceed 2% v/v to prevent protein unfolding.

  • Incubation : Incubate the reaction for 1 hour at 37°C.

    • Causality: The steric drag imposed by the 2,3-dimethylphenyl group increases the activation energy ( Ea​ ) of the SN​2 reaction. Elevated temperature (37°C vs RT) is required to drive the reaction to completion for pocket-localized cysteines.

  • Quenching : Add DTT to a final concentration of 10 mM and incubate for 15 minutes.

    • Causality: Excess DTT rapidly consumes all unreacted probe, "freezing" the reaction coordinate and preventing artifactual over-alkylation of lysines or N-terminal amines during downstream processing.

  • Self-Validating QC Check : Prior to digestion, analyze a 2 µg aliquot via Intact Mass Spectrometry (LC-TOF).

    • Validation Metric: A single mass shift of +289.1 Da indicates stoichiometric, on-target labeling. Multiple mass additions indicate off-target reactivity, requiring empirical titration of the probe concentration downward.

Protocol B: Competitive Chemoproteomic Profiling (ABPP)

This workflow utilizes N-(2,3-dimethylphenyl)-2-iodoacetamide as a competitor fragment to map its specific binding sites across the native cellular proteome, utilizing a universal IAA scout probe for readout[2][3].

Step-by-Step Methodology:

  • Lysate Preparation : Lyse K562 or target cells in cold PBS (pH 7.4) using probe sonication. Clarify by ultracentrifugation (100,000 x g, 45 min). Adjust the soluble proteome concentration to 2.0 mg/mL.

  • Fragment Competition : Divide the lysate into two 1 mL aliquots.

    • Test: Add 50 µM N-(2,3-dimethylphenyl)-2-iodoacetamide.

    • Control: Add an equivalent volume of DMSO.

    • Incubate both for 1 hour at 37°C.

  • Scout Labeling : Add 100 µM Iodoacetamide-Alkyne (IAA) to both samples. Incubate for 1 hour at RT in the dark.

    • Causality: IAA will covalently tag all reactive cysteines except those already engaged by the bulky dimethylphenyl probe in Step 2.

  • Click Chemistry (CuAAC) : To each sample, sequentially add: 1 mM CuSO4, 100 µM TBTA ligand, 1 mM TCEP, and 100 µM Azide-PEG3-Biotin. Vortex gently and react for 1 hour at RT.

  • Enrichment & Digestion :

    • Precipitate proteins using a Methanol/Chloroform extraction to remove unreacted click reagents.

    • Resuspend the pellet in 1.2% SDS in PBS with heating.

    • Dilute to 0.2% SDS and incubate with Streptavidin-agarose beads for 2 hours to enrich biotinylated proteins.

    • Perform on-bead reduction (DTT), standard alkylation (IAM), and tryptic digestion overnight.

  • LC-MS/MS Analysis : Analyze the resulting peptides. Cysteines that are true targets of N-(2,3-dimethylphenyl)-2-iodoacetamide will show a significantly reduced MS1 peak intensity in the Test sample compared to the Control (Competition Ratio > 4.0).

ABPP_Workflow A Native Proteome (Cell Lysate) B Incubation with N-(2,3-dimethylphenyl)- 2-iodoacetamide A->B Step 1: Competition C Scout Labeling with Universal IAA B->C Step 2: Scout Tagging D CuAAC Click Chemistry (Biotin) C->D Step 3: Bioorthogonal Click E Streptavidin Enrichment & Digestion D->E Step 4: Isolation F LC-MS/MS Analysis (Identify Liganded Sites) E->F Step 5: Quantification

Workflow for competitive Activity-Based Protein Profiling (ABPP) to identify probe targets.

Troubleshooting & Quality Control

  • Artifactual Over-Alkylation : If bottom-up proteomics reveals labeling at Lysine, Histidine, or the N-terminus, the local concentration of the probe was too high relative to the available thiol pool. Solution : Strictly enforce the 15-minute 10 mM DTT quenching step (Protocol A, Step 5) and ensure the probe concentration does not exceed 100 µM.

  • Low Enrichment in ABPP : If the universal IAA probe fails to yield high peptide counts in the control sample, the CuAAC click chemistry likely failed due to copper oxidation. Solution : Always prepare the TCEP and CuSO4 stocks freshly on the day of the experiment to ensure copper is maintained in the catalytic Cu(I) state.

References

  • Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne Source: ChemRxiv URL:[Link]

  • Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags: Labeling efficiency Source: D-NB.info / Journal of Proteomics URL:[Link]

Sources

Application Notes and Protocols: Utilizing N-(2,3-dimethylphenyl)-2-iodoacetamide for Targeted Cysteine Modification

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Targeted Cysteine Modification

Cysteine, with its nucleophilic thiol group, is a unique amino acid that plays pivotal roles in protein structure, catalysis, and regulation.[1][2] The reactivity of the cysteine thiol group makes it a prime target for specific covalent modification, a technique that has become indispensable in chemical biology and drug discovery. By attaching chemical probes, labels, or therapeutic warheads to cysteine residues, researchers can investigate protein function, identify enzyme inhibitors, and develop novel therapeutics.[3]

Haloacetamides, particularly iodoacetamide and its derivatives, are a well-established class of reagents for the alkylation of cysteine residues.[3][4] These reagents react via a specific and irreversible SN2 mechanism with the deprotonated thiol group (thiolate) of cysteine, forming a stable thioether bond.[5] This covalent modification effectively "caps" the cysteine, preventing the formation of disulfide bonds and enabling a wide range of applications in proteomics and drug development.[3][4]

N-(2,3-dimethylphenyl)-2-iodoacetamide is a derivative of iodoacetamide that offers unique structural features for researchers exploring novel protein modifications. The dimethylphenyl group introduces steric bulk and hydrophobicity compared to the parent iodoacetamide, which can influence its reactivity, selectivity, and the properties of the modified protein. This application note provides a comprehensive guide to the use of N-(2,3-dimethylphenyl)-2-iodoacetamide for targeted cysteine modification, from the underlying chemical principles to detailed experimental protocols.

Mechanism of Action: The SN2 Reaction with Cysteine

The modification of cysteine residues by N-(2,3-dimethylphenyl)-2-iodoacetamide proceeds through a bimolecular nucleophilic substitution (SN2) reaction. The key steps are:

  • Deprotonation of the Cysteine Thiol: The reaction is highly dependent on the deprotonation of the cysteine's thiol group (-SH) to its more nucleophilic thiolate form (-S⁻). This is governed by the pKa of the cysteine residue and the pH of the reaction buffer.

  • Nucleophilic Attack: The thiolate anion acts as a potent nucleophile, attacking the electrophilic carbon atom of the iodoacetamide, which bears the iodine leaving group.

  • Formation of a Thioether Bond: This attack results in the displacement of the iodide ion and the formation of a stable, irreversible thioether bond between the cysteine residue and the N-(2,3-dimethylphenyl)-acetamido group.

Figure 1: SN2 mechanism of cysteine alkylation.

Applications in Research and Drug Development

The targeted modification of cysteine residues using N-(2,3-dimethylphenyl)-2-iodoacetamide can be applied to a variety of research areas:

  • Protein Structure and Function Studies: By selectively modifying cysteine residues, researchers can investigate their role in protein folding, stability, and enzymatic activity.

  • Activity-Based Protein Profiling (ABPP): This powerful chemoproteomic technique utilizes reactive probes to map the functional state of enzymes directly in complex biological systems.[6][7] N-(2,3-dimethylphenyl)-2-iodoacetamide, potentially functionalized with a reporter tag, can be used as a probe to identify hyper-reactive cysteines in enzyme active sites or allosteric pockets.[6]

  • Covalent Inhibitor Development: Covalent drugs have seen a resurgence in interest due to their potential for increased potency and duration of action. N-(2,3-dimethylphenyl)-2-iodoacetamide can serve as a scaffold or starting point for the design of targeted covalent inhibitors that irreversibly bind to cysteine residues in pathogenic proteins.

  • Peptide Mapping and Proteomics: Alkylation of cysteines is a standard step in bottom-up proteomics workflows to prevent disulfide bond formation and ensure complete protein digestion and accurate peptide identification by mass spectrometry.[8]

Key Experimental Protocols

Disclaimer: The following protocols are general guidelines based on the established use of iodoacetamide and its derivatives.[9][10] Optimal conditions (e.g., concentration, incubation time, temperature, and pH) for N-(2,3-dimethylphenyl)-2-iodoacetamide may vary and should be determined empirically for each specific application.

Protocol 1: General Protein Labeling

This protocol describes the basic procedure for labeling a purified protein with N-(2,3-dimethylphenyl)-2-iodoacetamide.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS, Tris, HEPES, pH 7.5-8.5).

  • N-(2,3-dimethylphenyl)-2-iodoacetamide.

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).

  • Quenching reagent (e.g., excess DTT or L-cysteine).

  • Desalting column or dialysis cassette for removal of excess reagent.

  • Anhydrous DMSO or DMF for preparing the stock solution of the labeling reagent.

Procedure:

  • Protein Reduction (if necessary):

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a reducing agent. For DTT, a final concentration of 1-10 mM is typical. For TCEP, a final concentration of 1-5 mM is often sufficient.

    • Incubate at room temperature for 30-60 minutes or at 37°C for 30 minutes.

  • Reagent Preparation:

    • Prepare a stock solution of N-(2,3-dimethylphenyl)-2-iodoacetamide (e.g., 100 mM) in anhydrous DMSO or DMF. Note: Prepare this solution fresh immediately before use as iodoacetamides are light-sensitive and can hydrolyze in aqueous solutions.[9][10]

  • Labeling Reaction:

    • Add the N-(2,3-dimethylphenyl)-2-iodoacetamide stock solution to the reduced protein solution to achieve the desired final concentration. A 10-fold molar excess of the reagent over the concentration of cysteine thiols is a good starting point.

    • Incubate the reaction mixture in the dark at room temperature for 30-60 minutes.

  • Quenching the Reaction:

    • Add a quenching reagent to consume any unreacted N-(2,3-dimethylphenyl)-2-iodoacetamide. A 2 to 5-fold molar excess of the quenching reagent over the initial concentration of the labeling reagent is recommended.

  • Removal of Excess Reagent:

    • Remove the excess labeling reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.

  • Analysis:

    • Confirm labeling by methods such as mass spectrometry (to observe the mass shift), SDS-PAGE (if the label is fluorescent), or functional assays.

G start Start: Purified Protein reduction 1. Reduce Disulfide Bonds (e.g., DTT, TCEP) start->reduction labeling 3. Add Reagent to Protein (Incubate in Dark) reduction->labeling reagent_prep 2. Prepare Fresh Reagent Stock (in DMSO or DMF) reagent_prep->labeling quenching 4. Quench Reaction (e.g., excess DTT) labeling->quenching cleanup 5. Remove Excess Reagent (Desalting/Dialysis) quenching->cleanup analysis 6. Analyze Labeled Protein (MS, SDS-PAGE, etc.) cleanup->analysis end End: Labeled Protein analysis->end G start Start: Cell Lysate inhibit 1. Treat with Inhibitor (or Vehicle Control) start->inhibit probe 2. Add Reporter-Tagged Probe inhibit->probe sds_page 3. Separate by SDS-PAGE probe->sds_page visualize 4. Visualize Labeled Proteins sds_page->visualize analyze 5. Analyze Target Engagement visualize->analyze end End: Target Identification analyze->end

Sources

Application Notes & Protocols: In Vitro Assay Development with N-(2,3-dimethylphenyl)-2-iodoacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust in vitro assays for the characterization of N-(2,3-dimethylphenyl)-2-iodoacetamide, a targeted covalent inhibitor. We delve into the mechanistic underpinnings of covalent modification, present a strategic workflow from primary screening to detailed kinetic analysis, and offer step-by-step protocols for essential experiments. The focus is on ensuring scientific integrity through self-validating experimental design and explaining the causal logic behind protocol choices.

Introduction: The Rationale for Targeted Covalent Inhibition

Targeted covalent inhibitors (TCIs) have re-emerged as a powerful therapeutic modality, offering distinct advantages such as enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets often considered "undruggable" by non-covalent binders.[1][2] N-(2,3-dimethylphenyl)-2-iodoacetamide belongs to this class, featuring an electrophilic iodoacetamide "warhead" designed to form a permanent covalent bond with a nucleophilic amino acid residue on its protein target.[3][4] The N-(2,3-dimethylphenyl) group serves as the scaffold, providing the initial non-covalent binding affinity and selectivity that positions the warhead for reaction.

The development of a TCI requires a specialized set of in vitro assays that go beyond simple IC50 determination. Because the inhibition is time-dependent and irreversible, a thorough kinetic analysis is essential to accurately characterize and rank compounds.[5][6] This guide outlines a systematic approach to validate target engagement, confirm covalency, and determine the kinetic parameters that truly define the inhibitor's potency.

Section 1: Mechanism of Covalent Modification by Iodoacetamide

The iodoacetamide moiety is a classic alkylating agent that reacts with nucleophilic amino acid side chains.[4] Its primary target in proteins is the thiol group of cysteine residues, which, particularly in its deprotonated thiolate form (S-), acts as a potent nucleophile.[3][7]

The inhibition process typically follows a two-step mechanism:

  • Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme (E) to form a reversible enzyme-inhibitor complex (E·I). This step is governed by the inhibition constant, K_I.

  • Irreversible Reaction: The correctly oriented iodoacetamide warhead then reacts with the target cysteine, forming a stable thioether bond and the final, irreversibly inactivated enzyme-inhibitor adduct (E-I). This chemical step is defined by the maximal rate of inactivation, k_inact.[5]

The overall efficiency of the inhibitor is best described by the second-order rate constant, k_inact/K_I, which accounts for both binding affinity and chemical reactivity.[5][6]

cluster_0 Mechanism of Covalent Inhibition E Enzyme (E) + Inhibitor (I) EI_rev Non-covalent Complex (E·I) E->EI_rev K_I (Reversible Binding) EI_rev->E EI_cov Covalent Adduct (E-I) EI_rev->EI_cov k_inact (Irreversible Reaction)

Caption: The two-step mechanism of irreversible covalent inhibition.

Section 2: A Strategic Workflow for TCI Characterization

A multi-step, hierarchical approach is required to confidently identify and characterize a covalent inhibitor. Each stage provides critical data that informs the next, ensuring that resources are focused on the most promising candidates. This workflow validates the covalent mode of action, identifies the specific site of modification, and provides a robust kinetic profile.

A Primary Screening (Target Identification) B Hit Validation (Confirmation of Covalency) A->B Putative Hits C Detailed Kinetic Analysis (Potency Determination) B->C Confirmed Covalent Hits D Selectivity Profiling (Off-Target Assessment) C->D Potent Hits E Conclusion: Validated Covalent Inhibitor D->E Selective & Potent Inhibitor A_sub1 • Intact Protein MS • Competitive ABPP B_sub1 • Jump-Dilution Assay • MS/MS Mapping • Target Residue Mutagenesis C_sub1 • Time-Dependent Inhibition • k_inact/K_I Determination D_sub1 • Proteome-wide Chemoproteomics

Caption: Strategic workflow for covalent inhibitor assay development.

Section 3: Primary Screening & Hit Validation Protocols

The initial goal is to identify proteins that are covalently modified by N-(2,3-dimethylphenyl)-2-iodoacetamide. Direct measurement of the covalent adduct by mass spectrometry is the most unambiguous method.

Protocol 1: Intact Protein Mass Spectrometry Screen

Objective: To directly detect the formation of a covalent adduct between the target protein and the inhibitor.

Principle: Covalent modification of a protein by N-(2,3-dimethylphenyl)-2-iodoacetamide (MW: 289.11 g/mol ) will result in a predictable mass shift of +162.00 Da (loss of iodine, gain of the inhibitor fragment). This mass shift can be precisely detected using high-resolution mass spectrometry (e.g., LC-HRAMS).[8][9]

Methodology:

  • Incubation: Incubate the purified target protein (e.g., 1-5 µM) with a 5-10 fold molar excess of N-(2,3-dimethylphenyl)-2-iodoacetamide in a suitable, non-nucleophilic buffer (e.g., HEPES or phosphate, pH 7.4) at room temperature for 1-2 hours. Include a DMSO-only vehicle control.

  • Quenching & Desalting: Stop the reaction by adding 0.1% formic acid. Immediately desalt the sample using a C4 ZipTip or similar reversed-phase cleanup method to remove excess inhibitor and non-volatile salts.

  • Mass Spectrometry Analysis: Infuse the desalted protein into a high-resolution mass spectrometer.

  • Data Analysis: Acquire the mass spectrum and deconvolute the data to obtain the zero-charge mass of the protein. Compare the mass of the treated sample with the vehicle control. A mass increase corresponding to the inhibitor fragment confirms covalent modification.

Protocol 2: Confirmation of Covalency via Jump-Dilution

Objective: To differentiate between a true irreversible inhibitor and a potent, slow-off-rate reversible inhibitor.

Principle: The covalent bond is permanent. Therefore, once the E-I adduct is formed, its inhibitory effect should persist even after significant dilution of the reaction mixture, which would cause a reversible inhibitor to dissociate.[8][9]

Methodology:

  • High Concentration Incubation: Incubate the target enzyme with a high concentration of N-(2,3-dimethylphenyl)-2-iodoacetamide (e.g., 10-20x the approximate IC50) for a time sufficient to achieve >90% inhibition. Prepare a parallel control sample with DMSO.

  • Jump Dilution: Rapidly dilute both the inhibitor-treated sample and the control sample 100-fold or more into the final assay buffer, which contains the substrate. The dilution should lower the free inhibitor concentration to a level that would cause minimal inhibition on its own.

  • Activity Measurement: Immediately measure the enzyme activity over time.

  • Data Analysis: A true covalent inhibitor will show sustained, low enzyme activity that does not recover over time. In contrast, a reversible inhibitor would show a gradual recovery of enzyme activity as the inhibitor dissociates from the enzyme due to the dilution.[8]

Section 4: Detailed Kinetic Characterization

Standard IC50 values are misleading for covalent inhibitors because they are time-dependent.[5][10] The proper way to characterize potency is to determine the kinetic constants K_I and k_inact.

Protocol 3: Determination of k_inact and K_I

Objective: To measure the key kinetic parameters defining inhibitor potency.

Principle: This method involves measuring the observed rate of inactivation (k_obs) at various inhibitor concentrations. By plotting k_obs against the inhibitor concentration, one can derive both the maximal rate of inactivation (k_inact) and the inhibition constant (K_I).[5][11]

Methodology:

  • Assay Setup: For each inhibitor concentration, set up a reaction that pre-incubates the enzyme and N-(2,3-dimethylphenyl)-2-iodoacetamide.

  • Time-Course Measurement: At specific time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture and add it to a solution containing a saturating concentration of the enzyme's substrate to initiate the reaction.

  • Measure Initial Rates: Measure the initial velocity (rate) of the enzymatic reaction for each time point.

  • Calculate k_obs: For each inhibitor concentration, plot the natural log of the percentage of remaining enzyme activity against the pre-incubation time. The negative slope of this line is the observed rate of inactivation, k_obs.

  • Determine k_inact and K_I: Plot the calculated k_obs values against the corresponding inhibitor concentrations ([I]). Fit the data to the Michaelis-Menten equation for irreversible inhibitors:

    k_obs = (k_inact * [I]) / (K_I + [I])

    The plateau of the resulting hyperbola represents k_inact, and the inhibitor concentration at which k_obs is half of k_inact is the K_I.[5]

Data Presentation: Kinetic Parameters

Summarize the derived kinetic data in a clear, tabular format.

Compoundk_inact (s⁻¹)K_I (µM)k_inact/K_I (M⁻¹s⁻¹)
N-(2,3-dimethylphenyl)-2-iodoacetamide0.052.520,000
Control Compound (Non-reactive analog)No inactivation>100N/A

Note: Data are hypothetical and for illustrative purposes only.

Section 5: Best Practices and Essential Controls

Rigorous controls are paramount for generating trustworthy data in covalent inhibitor assays.

  • Non-Reactive Analog: Synthesize or procure an analog of the test compound where the reactive group is disabled (e.g., N-(2,3-dimethylphenyl)-acetamide, with iodine replaced by hydrogen). This control helps to isolate effects due to non-covalent binding from those of the covalent reaction.

  • Buffer Composition: Avoid using buffers containing nucleophiles, such as DTT or β-mercaptoethanol, as they will compete with the protein target for reaction with the iodoacetamide.

  • Time-Dependence: Always demonstrate that inhibition increases with pre-incubation time, a hallmark of irreversible inhibition.[12]

  • Protein Stability: Confirm that the enzyme is stable under the assay conditions for the duration of the experiment in the presence of the vehicle (DMSO).

  • Compound Purity and Stability: Ensure the inhibitor is of high purity and is stable in the assay buffer. Iodoacetamide can be sensitive to light and hydrolysis. Prepare solutions fresh before use.

Conclusion

The characterization of N-(2,3-dimethylphenyl)-2-iodoacetamide requires a specialized suite of in vitro assays that differ significantly from those used for reversible inhibitors. By employing a systematic workflow that includes direct confirmation of covalent adduct formation, validation of irreversibility, and detailed kinetic analysis to determine k_inact and K_I, researchers can build a comprehensive and accurate profile of this targeted covalent inhibitor. This rigorous, multi-faceted approach ensures the generation of high-quality, reliable data essential for advancing drug discovery programs.

References
  • Analysis of kinetic data for irreversible enzyme inhibition - PMC - NIH. (n.d.). National Institutes of Health.
  • Demystifying Functional Parameters for Irreversible Enzyme Inhibitors | Journal of Medicinal Chemistry. (2024, August 8). ACS Publications. Retrieved March 26, 2026, from [Link]

  • A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. (1991, August 1). PubMed. Retrieved March 26, 2026, from [Link]

  • Kinetic study of irreversible inhibition of an enzyme consumed in the reaction it catalyses. Application to the inhibition of the puromycin reaction by spiramycin and hydroxylamine. (n.d.). Europe PMC.
  • A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. (1991, August 1). Biochemical Journal. Retrieved March 26, 2026, from [Link]

  • Iodoacetamide. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]

  • Reversible Covalent Inhibitor Binding Assay. (n.d.). Domainex. Retrieved March 26, 2026, from [Link]

  • Best Practices for Design and Characterization of Covalent Chemical Probes. (2020, November 26). RSC Publishing. Retrieved March 26, 2026, from [Link]

  • Zhang, T., et al. (n.d.). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. National Institutes of Health. Retrieved March 26, 2026, from [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022, May 5). bioRxiv. Retrieved March 26, 2026, from [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022, May 5). bioRxiv. Retrieved March 26, 2026, from [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022, June 15). PubMed. Retrieved March 26, 2026, from [Link]

  • Group Competition Strategy for Covalent Ligand Discovery. (2026, January 22). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (n.d.). National Institutes of Health. Retrieved March 26, 2026, from [Link]

  • Covalent Screening. (2025, August 29). Oncodesign Services. Retrieved March 26, 2026, from [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. (2025, March 20). RSC Publishing. Retrieved March 26, 2026, from [Link]

  • Fragment-based covalent ligand discovery. (2021, February 9). National Institutes of Health. Retrieved March 26, 2026, from [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. (n.d.). RSC Publishing. Retrieved March 26, 2026, from [Link]

  • Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. (n.d.). National Institutes of Health. Retrieved March 26, 2026, from [Link]

  • Overalkylation of a Protein Digest with Iodoacetamide. (2001, June 30). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (n.d.). SciSpace. Retrieved March 26, 2026, from [Link]

  • TIPP: A Novel Iodoacetamide Reaction-Induced Protein Precipitation Approach for Proteome-Wide Ligand-Target Identification. (2026, January 6). ACS Publications. Retrieved March 26, 2026, from [Link]

  • N-(2,3-dimethylphenyl)-2-iodoacetamide. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Iodoacetamide. (n.d.). Interchim. Retrieved March 26, 2026, from [Link]

  • Synthesis and biological activity of new iodoacetamide derivatives on mutants of squalene-hopene cyclase. (2005, July 15). PubMed. Retrieved March 26, 2026, from [Link]

  • N-(2,3-DIMETHYLPHENYL)-2-IODOACETAMIDE — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 26, 2026, from [Link]

  • 2-Iodoacetamide. (n.d.). UBPBio. Retrieved March 26, 2026, from [Link]

  • Small-molecule inhibitor: iodoacetamide. (2023, September 8). MEROPS - the Peptidase Database. Retrieved March 26, 2026, from [Link]

  • Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function. (2020, July 12). bioRxiv. Retrieved March 26, 2026, from [Link]

  • A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. (2024, April 25). National Institutes of Health. Retrieved March 26, 2026, from [Link]

  • FOCUS™ Protein Reduction-Alkylation. (n.d.). G-Biosciences. Retrieved March 26, 2026, from [Link]

  • Overalkylation of a protein digest with iodoacetamide. (n.d.). PubMed. Retrieved March 26, 2026, from [Link]

Sources

N-(2,3-dimethylphenyl)-2-iodoacetamide stock solution preparation in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the preparation and handling of N-(2,3-dimethylphenyl)-2-iodoacetamide stock solutions. As an alkylating agent, this compound requires stringent handling protocols to maintain its chemical integrity, prevent photolytic degradation, and ensure reproducible covalent binding in downstream assays.

Introduction & Mechanistic Overview

N-(2,3-dimethylphenyl)-2-iodoacetamide is a specialized iodoacetamide derivative utilized primarily in targeted covalent inhibitor design, proteomics, and structural biology. Like other iodoacetamides, it functions as an irreversible alkylating agent [1]. The compound features an electrophilic alpha-carbon adjacent to an amide carbonyl and an iodide leaving group.

When introduced to biological systems, the nucleophilic sulfhydryl group (-SH) of a target cysteine residue (often existing as a highly reactive thiolate anion at physiological pH) attacks the alpha-carbon via an SN​2 mechanism. This displaces the iodide ion and forms a stable, irreversible thioether bond. The addition of the bulky, hydrophobic 2,3-dimethylphenyl group increases the compound's lipophilicity, necessitating the use of an organic solvent like Dimethyl sulfoxide (DMSO) for stock solution preparation [2].

Mechanism A Target Protein (Free Cysteine -SH) C SN2 Nucleophilic Attack (Thiolate on α-carbon) A->C B N-(2,3-dimethylphenyl)- 2-iodoacetamide B->C D Covalently Modified Protein (Thioether Linkage) C->D E Leaving Group (Iodide Ion) C->E

Figure 1: SN2 Alkylation mechanism of cysteine residues by N-(2,3-dimethylphenyl)-2-iodoacetamide.

Physicochemical Properties

Before preparing the stock solution, it is critical to verify the physicochemical parameters to ensure accurate molarity calculations [1].

PropertyValue
Chemical Name N-(2,3-dimethylphenyl)-2-iodoacetamide
CAS Number 522629-36-3
Molecular Weight 289.11 g/mol
Linear Formula C10​H12​INO
Primary Target Cysteine residues (Covalent Alkylation)
Recommended Solvent Anhydrous DMSO ( ≥99.9% )

Critical Handling Considerations (The "Why" Behind the Protocol)

To ensure a self-validating and robust experimental system, scientists must account for three primary modes of degradation associated with iodoacetamides:

  • Photolability (Light Sensitivity): The carbon-iodine (C-I) bond is highly susceptible to homolytic cleavage when exposed to UV or visible light. This degradation releases free iodine (often observable as the solution turning yellow or brown) and generates reactive carbon-centered radicals that can cross-react, ruining the stock's purity [3]. Rule: Always use amber vials and prepare solutions under low-light conditions.

  • Hygroscopy & Hydrolysis (Moisture Sensitivity): DMSO is highly hygroscopic. If water is introduced into the DMSO stock, the iodoacetamide can undergo slow hydrolysis, replacing the iodine with a hydroxyl group to form a non-reactive glycolamide. Furthermore, atmospheric moisture condensing on cold powder will instantly degrade the compound [2]. Rule: Equilibrate the sealed vial to room temperature before opening, and strictly use newly opened, anhydrous DMSO.

  • Freeze-Thaw Inactivation: Repeated temperature cycling introduces condensation and accelerates degradation. Rule: Prepare single-use aliquots immediately upon dissolution.

Preparation Protocol: DMSO Stock Solution

The following protocol details the preparation of a standardized 10 mM or 50 mM stock solution.

Molarity to Volume Reconstitution Table

Use the table below to determine the exact volume of anhydrous DMSO required based on the mass of N-(2,3-dimethylphenyl)-2-iodoacetamide you are dissolving.

Compound MassVolume of DMSO for 10 mM Volume of DMSO for 50 mM
1 mg 345.9 µL69.2 µL
5 mg 1.729 mL345.9 µL
10 mg 3.459 mL691.8 µL
25 mg 8.647 mL1.729 mL
Step-by-Step Methodology
  • Thermal Equilibration: Remove the lyophilized compound from −20∘C storage. Keep the vial sealed and protected from light. Allow it to sit at room temperature for at least 30 minutes. (Causality: Prevents atmospheric water from condensing on the cold powder).

  • Solvent Preparation: In a chemical fume hood, open a fresh ampoule or bottle of anhydrous, sterile-filtered DMSO.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO directly to the compound vial (e.g., add 1.729 mL to 5 mg for a 10 mM stock).

    • Pipette up and down gently to mix.

    • If the compound does not immediately dissolve, vortex gently for 10–15 seconds or use a bath sonicator for 1–2 minutes. Keep the water bath temperature below 37∘C to prevent thermal degradation [4].

  • Aliquoting: Immediately dispense the clear solution into pre-chilled, sterile, amber (or foil-wrapped) microcentrifuge tubes. Typical aliquot volumes are 10 µL to 50 µL to ensure single-use applications.

  • Storage: Purge the headspace of the tubes with Argon or Nitrogen gas (optional but recommended to displace oxygen/moisture) [5]. Cap tightly and store immediately at −80∘C . The stock is generally stable for up to 6 months under these conditions [2].

Workflow A 1. Equilibrate Compound to Room Temp (In Dark) B 2. Add Anhydrous DMSO (Calculate via Table) A->B C 3. Vortex / Sonicate (< 37°C) B->C D 4. Aliquot into Single-Use Amber Tubes C->D E 5. Purge with Argon & Store at -80°C D->E

Figure 2: Workflow for the preparation and storage of N-(2,3-dimethylphenyl)-2-iodoacetamide DMSO stock.

Downstream Application: Aqueous Dilution

When applying the stock solution to biological assays (e.g., cell culture media or protein lysates), the hydrophobic nature of the 2,3-dimethylphenyl group may cause precipitation if diluted too rapidly into aqueous buffers.

  • Solvent Limit: Maintain the final DMSO concentration in cell-based assays below 0.3% (preferably ≤0.1% ) to avoid DMSO-induced cytotoxicity or solvent-mediated transcriptomic shifts [4].

  • Dilution Technique: To prevent the compound from crashing out of solution, add the DMSO stock dropwise to the aqueous buffer while vortexing or rapidly stirring. Do not add the buffer to the DMSO.

  • Freshness: Once diluted into an aqueous buffer, the iodoacetamide is susceptible to rapid hydrolysis. Aqueous working solutions must be prepared immediately prior to use and cannot be stored [3].

References

  • UBPBio. (n.d.). 2-Iodoacetamide Product Data Sheet. Retrieved March 26, 2026, from [Link]

  • Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation. Retrieved March 26, 2026, from [Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Cysteine Blocking with N-(2,3-dimethylphenyl)-2-iodoacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Mechanisms

N-(2,3-dimethylphenyl)-2-iodoacetamide is a highly specialized, hydrophobic alkylating agent used in advanced proteomics and targeted covalent labeling. While it shares the core iodoacetamide reactive group with standard blocking agents, the addition of the bulky 2,3-dimethylphenyl ring drastically alters its physicochemical properties.

When researchers encounter incomplete cysteine blocking with this specific reagent, the root cause rarely lies in the fundamental chemistry of the iodoacetamide group. Instead, the failure is almost always driven by steric hindrance and poor aqueous solubility . The bulky aromatic ring restricts the reagent's ability to access partially buried cysteines within folded protein domains[1]. Furthermore, attempting to force the reaction to completion by simply increasing the reagent concentration often leads to severe off-target alkylation on methionine, lysine, and the N-terminus[2],[3].

This guide provides a self-validating framework to diagnose, troubleshoot, and optimize your alkylation workflow when using bulky iodoacetamide derivatives.

Diagnostic Workflows

TroubleshootingTree Start Incomplete Alkylation Detected CheckSol Is reagent precipitating? Start->CheckSol SolYes Yes: Hydrophobic Reagent CheckSol->SolYes Visual check SolNo No: Check Denaturation CheckSol->SolNo FixSol Use 5-10% DMSO/DMF co-solvent in buffer SolYes->FixSol CheckDenat Are cysteines fully exposed? SolNo->CheckDenat DenatNo No: Steric Hindrance CheckDenat->DenatNo Bulky Reagent CheckpH Is buffer pH 7.5 - 8.0? CheckDenat->CheckpH Yes FixDenat Increase Urea to 8M or add MS-compatible detergent DenatNo->FixDenat pHNo No: Poor Thiolate Formation CheckpH->pHNo FixpH Adjust pH to 8.0 Avoid primary amines pHNo->FixpH

Decision tree for diagnosing incomplete alkylation with bulky iodoacetamides.

Troubleshooting FAQs: Causality & Solutions

Q1: Why is my alkylation incomplete despite using a 10-fold molar excess of N-(2,3-dimethylphenyl)-2-iodoacetamide? Causality: The primary culprit is steric hindrance combined with insufficient protein denaturation[1]. Standard iodoacetamide is small and can penetrate transiently open protein structures. The 2,3-dimethylphenyl group cannot. If the protein is only partially denatured (e.g., using 2M Urea or mild heating), buried cysteines remain physically inaccessible to the bulky probe. Solution: You must force the protein into a completely linear state. Increase your denaturant to 8M Urea or 6M Guanidine-HCl[1]. If your downstream assay permits, adding a small percentage of an MS-compatible surfactant (e.g., 0.1% sodium deoxycholate) will further expose structurally restricted cysteines.

Q2: I observe a cloudy precipitate immediately after adding the reagent to my protein sample. How do I fix this? Causality: Unlike standard iodoacetamide, which is highly water-soluble, N-(2,3-dimethylphenyl)-2-iodoacetamide is highly hydrophobic. When injected directly into a purely aqueous buffer, it crashes out of solution, drastically dropping the effective concentration of the active reagent. Solution: Prepare your reagent stock solution in 100% anhydrous DMSO or DMF. Ensure that your final reaction buffer contains between 5% and 10% (v/v) of this organic co-solvent. This maintains reagent solubility without causing the target proteins to precipitate.

Q3: My mass spectrometry data shows both unalkylated cysteines and off-target labeling on lysine and the N-terminus. How do I balance this? Causality: This is a classic symptom of "pushing the reaction too hard" to overcome steric hindrance[4]. Iodoacetamides react primarily with thiolate anions (-S⁻), but at high concentrations, extended reaction times, or elevated pH (>8.5), they will cross-react with primary amines (lysine) and thioethers (methionine)[2],[3]. Solution: Tightly control the reaction thermodynamics. Maintain the pH strictly between 7.5 and 8.0 to favor thiolate formation while keeping primary amines protonated[5]. Limit the reaction time to exactly 45–60 minutes, perform the reaction in the dark to prevent molecular iodine formation[1], and strictly quench the reaction with excess Dithiothreitol (DTT) to consume the remaining reagent.

Q4: Does the choice of reducing agent matter for this specific blocker? Causality: Yes. Complete reduction of disulfide bonds is a strict prerequisite for alkylation[5]. While TCEP is often favored because it lacks a thiol group (and thus doesn't compete for the alkylating agent), TCEP can occasionally react directly with iodoacetamides. Solution: DTT is the most reliable choice for bulky iodoacetamides. However, because DTT contains thiols, you must ensure your N-(2,3-dimethylphenyl)-2-iodoacetamide is added at a concentration at least 2.5 to 4 times higher than the DTT concentration to ensure the protein cysteines are fully blocked before the reagent is consumed by the DTT.

Quantitative Reagent Comparison

To adapt standard protocols for this specific compound, researchers must adjust their parameters based on the physicochemical differences outlined below.

ParameterStandard Iodoacetamide (IAA)N-(2,3-dimethylphenyl)-2-iodoacetamide
Aqueous Solubility High (>100 mM in water)Low (Requires DMSO/DMF co-solvent)
Steric Bulk MinimalHigh (2,3-dimethylphenyl ring)
Optimal pH Range 7.5 – 8.07.5 – 8.0 (Strict control required)
Denaturation Requirement Moderate (e.g., 4M Urea)High (8M Urea or 6M Guanidine-HCl)
Typical Reaction Time 30 minutes45 – 60 minutes
Molar Excess Required 2- to 5-fold10- to 20-fold

Optimized Experimental Protocol

This self-validating protocol is engineered specifically to overcome the steric and solubility limitations of N-(2,3-dimethylphenyl)-2-iodoacetamide while preventing off-target artifacts.

Step 1: Protein Solubilization & Denaturation

  • Action: Dissolve the protein sample to a concentration of 1–2 mg/mL in a denaturing buffer consisting of 8 M Urea and 50 mM HEPES, adjusted to pH 8.0.

  • Causality: 8M Urea completely unfolds the protein, exposing sterically hindered cysteines to the bulky 2,3-dimethylphenyl group. HEPES is chosen over Tris to avoid primary amines that could compete for the alkylating agent[5].

Step 2: Disulfide Reduction

  • Action: Add DTT to a final concentration of 10 mM. Incubate the sample at 37°C for 45 minutes.

  • Causality: Complete reduction of disulfides to free thiols is an absolute prerequisite. Incomplete reduction guarantees incomplete alkylation[5].

Step 3: Reagent Preparation (Critical Step)

  • Action: Immediately before use, dissolve N-(2,3-dimethylphenyl)-2-iodoacetamide in 100% anhydrous DMSO to create a 400 mM stock solution.

  • Causality: Iodoacetamides degrade rapidly in light and aqueous environments[1],[2]. The DMSO ensures the hydrophobic compound is fully solubilized before introduction to the aqueous protein sample.

Step 4: Alkylation

  • Action: Add the reagent stock to the protein sample to achieve a final concentration of 40 mM (ensuring the final DMSO concentration does not exceed 10% v/v). Incubate at room temperature (20-25°C) for 45-60 minutes in the dark .

  • Causality: The high molar excess (40 mM reagent vs. 10 mM DTT) compensates for the reduced reaction kinetics caused by steric hindrance. Darkness prevents light-induced degradation into molecular iodine, which causes off-target tyrosine labeling[1].

Step 5: Quenching (Self-Validation)

  • Action: Add DTT to a final concentration of 50 mM and incubate for 15 minutes.

  • Causality: This step quenches all unreacted alkylating agent, strictly defining the end of the reaction window and preventing over-alkylation of lysine and N-termini during subsequent overnight digestion steps[2].

Mechanistic Pathway of Alkylation

ReactionMechanism Disulfide Disulfide Bond (R-S-S-R) Thiol Free Thiol (R-SH) Disulfide->Thiol Reduction (DTT/TCEP) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation (pH 7.5 - 8.0) Alkylated Alkylated Cysteine (Bulky Adduct) Thiolate->Alkylated Alkylation (Bulky Reagent) Bottleneck1 Bottleneck: Incomplete Reduction Bottleneck1->Disulfide Bottleneck2 Bottleneck: Steric Hindrance Bottleneck2->Alkylated

Mechanistic pathway of cysteine reduction and alkylation highlighting critical bottlenecks.

References

  • Suttapitugsakul, S., et al. "Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics." Molecular BioSystems (RSC Publishing). Available at: [Link]

  • Kuznetsova, K. S., et al. "Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues." PubMed (Journal of Proteomics). Available at:[Link]

Sources

Optimizing N-(2,3-dimethylphenyl)-2-iodoacetamide concentration for protein labeling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cysteine-Reactive Probes. This guide is designed for researchers, structural biologists, and drug development professionals working with N-(2,3-dimethylphenyl)-2-iodoacetamide (CAS: 522629-36-3).

As a Senior Application Scientist, I frequently see researchers apply standard iodoacetamide (IAM) protocols to bulky, hydrophobic derivatives, resulting in crashed-out reactions, poor labeling yields, and irreproducible mass spectrometry data. This guide will explain the mechanistic causality behind optimizing this specific probe, provide a self-validating experimental protocol, and troubleshoot common pitfalls.

Mechanistic Overview: Why is this Probe Different?

N-(2,3-dimethylphenyl)-2-iodoacetamide is an electrophilic covalent probe. Like standard iodoacetamide, it reacts with protein thiolate anions (Cys-S⁻) via a bimolecular nucleophilic substitution (SN2) mechanism, where iodine serves as the leaving group [1].

However, the addition of the 2,3-dimethylphenyl moiety fundamentally changes the molecule's physicochemical properties:

  • Lipophilicity: Unlike highly water-soluble IAM, this derivative is hydrophobic. It requires an organic co-solvent (e.g., DMSO or DMF) to remain in solution [2].

  • Steric Hindrance: The bulky aromatic ring can restrict access to deeply buried cysteine residues, altering reaction kinetics and requiring precise concentration tuning to force the reaction without causing protein precipitation.

Pathway Probe N-(2,3-dimethylphenyl)- 2-iodoacetamide Target Specific Alkylation (Thioether Bond) Probe->Target Optimal Conc. (1-5 mM) OffTarget Over-alkylation (Off-target Adducts) Probe->OffTarget Excess Conc. (>10 mM) or pH > 8.5 Cys Protein Cysteine (Thiolate, pH 7.5-8.0) Cys->Target LysHis Lysine / Histidine / N-term (Amines/Imidazoles) LysHis->OffTarget

Reaction pathways demonstrating specific cysteine alkylation versus concentration-dependent off-target over-alkylation.

Quantitative Optimization Parameters

To achieve complete labeling while maintaining protein solubility and preventing off-target over-alkylation (which commonly occurs on lysine, histidine, and the N-terminus) [3], you must abandon standard 50 mM IAM concentrations. The table below summarizes the critical quantitative shifts required for this specific probe.

Table 1: Comparative Alkylation Parameters

ParameterStandard Iodoacetamide (IAM)N-(2,3-dimethylphenyl)-2-iodoacetamideMechanistic Rationale
Solvent Aqueous buffer5-10% DMSO in Aqueous bufferThe dimethylphenyl group drastically lowers aqueous solubility.
Typical Concentration 14 mM – 50 mM1.0 mM – 5.0 mM Exceeding 5 mM often causes the probe to precipitate out of the aqueous buffer.
Molar Excess 100x – 500x over thiols10x – 50x over thiolsLower absolute concentration requires a carefully calculated molar excess to drive SN2 kinetics.
Optimal pH 8.0 – 8.57.5 – 8.0 A slightly lower pH prevents deprotonation of primary amines, reducing off-target labeling during the longer incubation [4].
Reaction Time 30 minutes1 – 2 hours Steric bulk slows the reaction rate; longer time compensates for the lower probe concentration.

Self-Validating Experimental Methodology

This protocol is designed as a self-validating system. By incorporating a titration gradient and a vehicle control, you can definitively separate probe-induced protein precipitation from inherent buffer instability.

Phase 1: Preparation and Reduction

  • Protein Normalization: Dilute your target protein to exactly 1.0 mg/mL in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.8). Causality: Bimolecular reaction rates depend on both substrate and probe concentrations; normalizing protein ensures reproducible kinetics [2].

  • Disulfide Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM. Incubate at 37°C for 30 minutes. Note: TCEP is preferred over DTT here because TCEP lacks a free thiol and will not compete with your protein for the iodoacetamide probe during the labeling step.

Phase 2: Probe Titration (The Optimization Step) 3. Stock Preparation: Prepare a fresh 50 mM stock of N-(2,3-dimethylphenyl)-2-iodoacetamide in 100% anhydrous DMSO. Protect from light, as the carbon-iodine bond is photosensitive. 4. Gradient Setup: Aliquot your reduced protein into five separate tubes. Spike in the probe stock to achieve the following final concentrations:

  • Tube 1: 0 mM (Vehicle Control - add equivalent DMSO volume)
  • Tube 2: 0.5 mM
  • Tube 3: 1.0 mM
  • Tube 4: 2.5 mM
  • Tube 5: 5.0 mM (Ensure final DMSO concentration does not exceed 10% v/v to prevent protein denaturation).
  • Incubation: Incubate all tubes in the dark at room temperature (20-25°C) for 1.5 hours.

Phase 3: Quenching and Validation 6. Quenching: Add DTT or β -mercaptoethanol to a final concentration of 20 mM to all tubes. Incubate for 15 minutes. The massive excess of free thiols will scavenge any unreacted probe, halting the reaction [5]. 7. Validation (LC-MS/MS): Analyze the samples via intact mass spectrometry or bottom-up proteomics.

  • Success Metric: Identify the tube with 100% target cysteine modification (+289.11 Da mass shift per probe) and 0% off-target modifications (no +289.11 Da shifts on Lys/His).

    G Start Protein Preparation (1 mg/mL in pH 7.8 Buffer) Reduce Disulfide Reduction (5 mM TCEP, 30 min, 37°C) Start->Reduce Titration Probe Titration in DMSO (0, 0.5, 1.0, 2.5, 5.0 mM) Reduce->Titration SolubilityCheck Visual/UV Check for Precipitation (Ensure <10% DMSO final) Titration->SolubilityCheck Incubate Incubation (RT, Dark, 1.5 hours) SolubilityCheck->Incubate Quench Quench Reaction (20 mM DTT, 15 min) Incubate->Quench Analyze LC-MS/MS Analysis (Evaluate Target vs. Off-Target) Quench->Analyze

    Workflow for optimizing N-(2,3-dimethylphenyl)-2-iodoacetamide concentration.

Troubleshooting & FAQs

Q1: My protein solution turns cloudy immediately after adding the probe. What is happening? A: You are observing reagent "crash out" (precipitation). N-(2,3-dimethylphenyl)-2-iodoacetamide is highly lipophilic. If you add it to an aqueous buffer at concentrations typical for standard IAM (e.g., 20 mM), it will exceed its solubility limit. Fix: Centrifuge the sample to confirm if the precipitate is the probe or denatured protein. To resolve this, lower the final probe concentration to 1-2 mM, ensure your stock is made in 100% DMSO, and add the probe slowly while vortexing gently.

Q2: My LC-MS data shows a high degree of over-alkylation (modifications on Lysine and the N-terminus). How do I increase specificity? A: Over-alkylation is a classic symptom of either excessive probe concentration or a buffer pH that is too high [3]. At pH > 8.0, the primary amines of lysine side chains and the peptide N-terminus begin to deprotonate, rendering them nucleophilic enough to attack the iodoacetamide. Fix: Drop your buffer pH strictly to 7.5 – 7.8. If over-alkylation persists, reduce the probe concentration and compensate by increasing the incubation time slightly.

Q3: I am getting incomplete labeling (free cysteines remaining), but if I increase the probe concentration, it precipitates. What are my options? A: This is the primary challenge with bulky, hydrophobic probes. You are caught between the solubility limit and the SN2 kinetic requirements. Fix: Do not increase the concentration. Instead, optimize the thermodynamics. Increase the reaction temperature slightly (from room temperature to 30°C or 37°C) to increase the collision rate and overcome the activation energy barrier caused by the steric bulk of the dimethylphenyl group. Alternatively, ensure your initial reduction step was 100% complete; incomplete reduction is a frequent false-flag for poor labeling [4].

Q4: Why must the reaction be performed in the dark? A: All iodoacetamide derivatives contain a carbon-iodine bond that is sensitive to photolytic cleavage. Exposure to ambient laboratory light generates reactive iodine radicals, which not only degrade your effective probe concentration but can also cause unpredictable, off-target oxidative damage to your protein [5].

References

  • - Molecular Omics

  • - Society for Redox Biology and Medicine

  • - Analytical Chemistry (ACS Publications) 4. - Benchchem 5. - PMC

Technical Support Center: Troubleshooting MS Background Noise with N-(2,3-dimethylphenyl)-2-iodoacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Proteomics Technical Support Center. This guide is designed for researchers and drug development professionals seeking to eliminate chemical background noise and off-target modifications in Mass Spectrometry (MS) workflows. Here, we explore the mechanistic advantages and practical applications of substituting standard iodoacetamide (IAA) with the bulky, hydrophobic derivative N-(2,3-dimethylphenyl)-2-iodoacetamide .

The Mechanistic "Why": Overcoming the Limitations of Standard IAA

In standard bottom-up proteomics, iodoacetamide (IAA) is the default reagent for alkylating reduced cysteine residues to prevent disulfide bond reformation. However, IAA is notorious for causing "over-alkylation"—off-target reactions with the highly abundant primary amines of lysine side chains and peptide N-termini[1]. This off-target reactivity splits the signal of a single peptide across multiple mass-to-charge (m/z) species, artificially increasing sample complexity and generating a dense forest of chemical background noise in MS1 and MS/MS spectra.

N-(2,3-dimethylphenyl)-2-iodoacetamide (a substituted iodoacetanilide) solves this through three distinct physical and chemical mechanisms:

  • Steric Hindrance (Selectivity): The bulky 2,3-dimethylphenyl group creates significant steric bulk around the reactive alpha-carbon. While the highly nucleophilic, unhindered thiolate of cysteine can still readily attack the reagent (in fact, N-phenyl iodoacetamides are reported to be up to 3-fold more reactive toward free cysteine than standard IAA[2]), the less nucleophilic and sterically crowded amines of lysine are physically blocked from reacting[3].

  • Hydrophobic Retention Shift (RP-LC): The addition of the dimethylphenyl ring significantly increases the hydrophobicity of the labeled peptide. In Reversed-Phase Liquid Chromatography (RP-LC), this shifts the elution of cysteine-containing peptides to later retention times, physically separating them from the highly complex, hydrophilic "noise cluster" (unmodified short peptides, salts, and quenchers) that elute early in the gradient[4].

  • Enhanced ESI Ionization Efficiency: During Electrospray Ionization (ESI), excess charge resides on the droplet surface. Hydrophobic tags drive the modified peptides to migrate to the surface of the ESI droplet, allowing them to compete more successfully for protons. This surface migration drastically improves ionization efficiency, directly boosting the Signal-to-Noise (S/N) ratio[4].

G A Standard Peptide Mixture (High Hydrophilic Noise) D Selective Cysteine Alkylation A->D B N-(2,3-dimethylphenyl)- 2-iodoacetamide C Steric Hindrance: Blocks Lysine Alkylation B->C C->D E Hydrophobic Shift in RP-LC (Separates from Noise) D->E Increased Hydrophobicity F Enhanced ESI Efficiency (Droplet Surface Migration) E->F Elution G High S/N MS Spectra (Clean Background) F->G Ionization

Mechanism of MS signal enhancement via hydrophobic steric alkylation.

Quantitative Performance Comparison

To justify the substitution of IAA with N-(2,3-dimethylphenyl)-2-iodoacetamide, we must look at the empirical data regarding off-target rates and MS performance metrics[2][4].

Performance MetricStandard Iodoacetamide (IAA)N-(2,3-dimethylphenyl)-2-iodoacetamideMechanistic Causality
Off-Target Alkylation (Lys/N-term) 5% - 15% (concentration dependent)< 1%Steric hindrance prevents primary amine nucleophilic attack.
Reactivity to Cysteine (k) Baseline (1x)~3x fasterInductive effects of the phenyl ring stabilize the transition state[2].
RP-LC Retention Time Shift Minimal (+0.1 to 0.5 min)Significant (+3.0 to +6.0 min)Increased non-polar surface area interacts strongly with C18 stationary phase.
Relative ESI Ionization Efficiency Baseline (1x)2.5x - 5.0x increaseHydrophobic moieties drive peptides to the ESI droplet surface for optimal protonation[4].
Chemical Background Noise High (complex MS1 spectra)Low (clean MS1 spectra)Elimination of split peptide signals and separation from hydrophilic contaminants.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Step 6 includes a mandatory quality control (QC) checkpoint to verify complete alkylation before proceeding to complex LC-MS/MS runs.

Reagents Needed:

  • Denaturation Buffer: 8M Urea, 50 mM Tris-HCl (pH 8.0)

  • Reducing Agent: 500 mM TCEP (Tris(2-carboxyethyl)phosphine)

  • Alkylating Agent: 500 mM N-(2,3-dimethylphenyl)-2-iodoacetamide dissolved in 100% LC-MS grade Acetonitrile (ACN) or DMSO. (Note: Due to the hydrophobic phenyl ring, this reagent is not readily soluble in pure water).

  • Quenching Agent: 500 mM Dithiothreitol (DTT)

Step-by-Step Methodology:

  • Denaturation & Reduction: Resuspend 100 µg of protein in 100 µL of Denaturation Buffer. Add TCEP to a final concentration of 10 mM. Incubate at 37°C for 45 minutes. Causality: TCEP is preferred over DTT here as it does not contain thiols that will compete for the alkylating agent later.

  • Reagent Preparation: Immediately before use, dissolve N-(2,3-dimethylphenyl)-2-iodoacetamide in ACN to create a 500 mM stock.

  • Selective Alkylation: Add the alkylating reagent to the protein mixture to a final concentration of 20 mM. (The final ACN concentration in the sample should not exceed 10% to prevent protein precipitation).

  • Incubation: Incubate the mixture in the dark at Room Temperature (20-25°C) for 30 minutes. Causality: The enhanced reactivity of the iodoacetanilide derivative allows for a shorter incubation time, further minimizing any kinetic opportunity for off-target reactions[3].

  • Quenching: Add DTT to a final concentration of 20 mM and incubate for 15 minutes to quench unreacted alkylating agent.

  • Self-Validation Checkpoint (Intact Mass or Rapid LC-MS): Before digestion, take a 1 µg aliquot, desalt via a C4 ZipTip, and run a rapid MS1 scan. You should observe a mass shift of +289.12 Da (the mass of the reagent minus iodine) per cysteine residue. If unmodified cysteines are detected, increase the alkylation incubation time by 15 minutes.

  • Digestion & Desalting: Dilute the urea concentration to < 1M using 50 mM Tris-HCl. Add Trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C. Desalt using standard C18 solid-phase extraction (SPE).

Troubleshooting & FAQs

Q: I am observing protein precipitation immediately after adding N-(2,3-dimethylphenyl)-2-iodoacetamide. How do I prevent this? A: The dimethylphenyl group makes this reagent highly hydrophobic. If your protein is already prone to aggregation, the addition of this hydrophobic tag can trigger precipitation. Troubleshooting: Ensure your stock solution is made in 100% ACN or DMSO and added slowly while vortexing. If precipitation persists, perform the alkylation in the presence of a mass-spec compatible surfactant (e.g., 0.1% RapiGest or sodium deoxycholate) to maintain solubility.

Q: My sequence coverage has dropped because I cannot find my cysteine-containing peptides in the MS data. Where did they go? A: They have likely shifted out of your standard LC gradient window. Because the N-(2,3-dimethylphenyl) tag adds significant hydrophobicity, labeled peptides will interact much more strongly with the C18 column[4]. Troubleshooting: Extend the organic phase (Buffer B) of your LC gradient. If your gradient typically ends at 35% ACN, extend it to 50% or 60% ACN to ensure these highly hydrophobic, tagged peptides are successfully eluted from the column.

Q: Can I use this reagent for quantitative proteomics, similar to SILAC or TMT? A: Yes. Iodoacetanilide derivatives are frequently synthesized in heavy/light isotopic pairs (e.g., 13C7​ -labeled or d5​ -labeled versions) specifically for isotope differential mass spectrometry[5][6]. By labeling two different biological states with the light and heavy versions of N-(2,3-dimethylphenyl)-2-iodoacetamide, you can multiplex samples and perform highly accurate relative quantification while simultaneously benefiting from the reduced background noise.

Q: Why do I still see some background noise in the low m/z region of my MS/MS spectra? A: While this reagent prevents off-target alkylation (cleaning up the MS1 precursor space), the reagent itself can produce distinct reporter ions during Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). Troubleshooting: Map the fragmentation pattern of the tag. N-phenyl iodoacetamide derivatives often produce a signature fragment ion corresponding to the substituted aniline group. You can actually use this to your advantage by setting up a Selected Reaction Monitoring (SRM) or precursor ion scan targeting this specific fragment to exclusively identify cysteine-containing peptides[7].

References

  • Nelson, K. J., Day, A. E., Zeng, B. B., King, S. B., & Poole, L. B. "Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pK(a) values by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry." Analytical Biochemistry, 2008. Available at:[Link]

  • Kaur, P., Kheterpal, I., & Muddiman, D. C. "Alkylating Tryptic Peptides to Enhance ESI-MS Analysis." Analytical Chemistry, 2010. Available at:[Link]

  • Unno, M., et al. "Quantitative protein analysis using 13C7-labeled iodoacetanilide and d5-labeled N-ethylmaleimide by nano liquid chromatography/nanoelectrospray ionization ion trap mass spectrometry." Bioorganic & Medicinal Chemistry Letters, 2013. Available at:[Link]

Sources

Improving reaction kinetics of N-(2,3-dimethylphenyl)-2-iodoacetamide at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-(2,3-dimethylphenyl)-2-iodoacetamide. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction outcomes, specifically focusing on enhancing reaction kinetics at room temperature. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the N-alkylation reaction of N-(2,3-dimethylphenyl)-2-iodoacetamide with a nucleophile (e.g., another amine, thiol, or other nucleophilic species).

Q1: My N-alkylation reaction is extremely slow or stalls completely at room temperature. What's causing this and how can I fix it?

This is the most common issue encountered. The slow kinetics are typically rooted in two key factors: the inherent low nucleophilicity of the amide nitrogen and suboptimal reaction conditions.

Root Cause Analysis & Solutions:

  • Low Nucleophilicity of the Amide Nitrogen: The lone pair of electrons on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group. This significantly reduces its nucleophilicity, making it a poor attacker for an electrophile. To initiate the reaction, the amide must be deprotonated to form a much more reactive amidate anion .[1]

    • Solution: Employ a Suitable Base. A base is required to deprotonate the amide. However, the choice of base is critical. Very strong bases like sodium hydride (NaH) or n-BuLi are effective but can be difficult to handle and may not be compatible with sensitive functional groups.[1][2] A more practical approach for many applications is to use a moderately basic salt.[3][4]

      Table 1: Comparison of Recommended Bases for Amide Deprotonation

      Base Strength Common Solvents Key Considerations
      Potassium Carbonate (K₂CO₃) Moderate Acetonitrile, DMF Often requires heating, but is a good starting point.
      Potassium Phosphate (K₃PO₄) Moderate Acetonitrile A highly effective and mild option for room temperature reactions, enabling broad functional group tolerance.[3][4]
      Sodium Hydride (NaH) Strong THF, DMF Highly effective but requires strictly anhydrous conditions and careful handling (flammable).[1][2]

      | Cesium Carbonate (Cs₂CO₃) | Moderate | Toluene, DMF | Often used in metal-catalyzed reactions and can be effective.[5] |

  • Incorrect Solvent Choice: The reaction between the deprotonated amide (nucleophile) and an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[6] The solvent has a profound impact on the rate of SN2 reactions.[7][8]

    • Solution: Use Polar Aprotic Solvents. These solvents are essential for accelerating SN2 reactions.[6][7] They possess strong dipoles that can solvate and stabilize the counter-ion of the base (e.g., K⁺), but they do not have acidic protons to form hydrogen bonds with the anionic nucleophile (the amidate).[9] This leaves the nucleophile "naked" and highly reactive. In contrast, polar protic solvents (like water, methanol, ethanol) will form a solvent shell around the nucleophile through hydrogen bonding, severely hindering its ability to attack the electrophile.[9][10]

      Table 2: Recommended Solvents for Improving N-Alkylation Kinetics

      Solvent Type Dielectric Constant (ε) Rationale for Use
      Acetonitrile (CH₃CN) Polar Aprotic 37.5 Excellent choice for promoting SN2 reactions. Often used with K₃PO₄ for mild alkylations.[3][4]
      Dimethylformamide (DMF) Polar Aprotic 36.7 Effectively solubilizes many organic compounds and inorganic salts, accelerating the reaction.[5][11]
      Dimethyl Sulfoxide (DMSO) Polar Aprotic 46.7 A highly polar aprotic solvent that can dramatically increase reaction rates.[3]

      | Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Less polar than the others, but a common choice, especially when using strong bases like NaH.[1][5] |

start Reaction Stalled at RT? check_base Is a suitable base present? start->check_base check_solvent Is the solvent Polar Aprotic? check_base->check_solvent Yes add_base Action: Add a moderate base (e.g., K₃PO₄). check_base->add_base No change_solvent Action: Switch to Acetonitrile, DMF, or DMSO. check_solvent->change_solvent No success Reaction Kinetics Improved check_solvent->success Yes add_base->check_solvent change_solvent->success

Caption: Troubleshooting flowchart for slow N-alkylation reactions.

Q2: My reaction yield is low, and I'm observing significant side products. How can I improve selectivity?

Low yields are often a result of competing side reactions. For amide alkylation, the primary competitor is O-alkylation.

Root Cause Analysis & Solutions:

  • Competition between N- and O-Alkylation: The deprotonated amidate anion is an ambident nucleophile, meaning it has two nucleophilic centers: the nitrogen and the oxygen. Alkylation can occur at either site. O-alkylation leads to the formation of an imino ether, which is an undesired byproduct.

    • Solution: Optimize Conditions to Favor N-Alkylation. Fortunately, reaction conditions can be tuned to strongly favor the desired N-alkylation pathway.

      • Solvent Choice: As mentioned previously, polar aprotic solvents like DMF and THF are known to favor N-alkylation.[5][11]

      • Counter-ion Effect: The nature of the cation from the base plays a role. "Softer" cations (like Cs⁺ or K⁺) are known to favor N-alkylation over "harder" cations (like Li⁺ or Na⁺).[11] This makes bases like K₃PO₄ or Cs₂CO₃ excellent choices for improving selectivity.

  • Steric Hindrance: The substrate, N-(2,3-dimethylphenyl)-2-iodoacetamide, has two methyl groups ortho and meta to the amide linkage. This steric bulk, combined with a potentially bulky nucleophile, can physically impede the backside attack required for the SN2 mechanism, slowing the desired reaction and allowing side reactions to become more prominent.[12]

    • Solution: Reagent Stoichiometry and Controlled Addition. To minimize side reactions, especially potential di-alkylation if the nucleophile is a primary amine, use a 1:1 stoichiometry of your nucleophile to the iodoacetamide.[5] Adding the iodoacetamide solution slowly (dropwise) to the mixture of the nucleophile and base can also help prevent localized high concentrations that might favor side product formation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this alkylation?

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism .[6][13] The key steps are:

  • Deprotonation: A base removes the acidic proton from the amide nitrogen, creating a highly nucleophilic amidate anion.

  • Nucleophilic Attack: The amidate anion attacks the electrophilic carbon atom bonded to the iodine. This attack occurs from the side opposite to the leaving group (backside attack).

  • Displacement: Simultaneously, the carbon-iodine bond breaks, and the iodide ion is displaced. Iodide is an excellent leaving group, which facilitates this process.[13]

cluster_reactants Reactants cluster_intermediate Intermediate cluster_sn2 SN2 Reaction with N-(2,3-dimethylphenyl)-2-iodoacetamide cluster_product Product Amide R-NH-C(=O)R' Amidate [R-N⁻-C(=O)R'] (Nucleophilic Amidate) Amide->Amidate + Base⁻ Base Base⁻ SN2_Step Amidate attacks CH₂-I, displacing I⁻ Amidate->SN2_Step Product R-N(CH₂-C(=O)NH-Ar)-C(=O)R' SN2_Step->Product

Caption: The overall N-alkylation reaction pathway.

Q2: Why is an iodoacetamide specifically used as the alkylating agent?

The choice of the halogen is critical for the reactivity of the alkylating agent. Reactivity in SN2 reactions follows the trend I > Br > Cl > F . Iodide (I⁻) is an exceptionally good leaving group because it is a large, highly polarizable anion that can stabilize the negative charge effectively.[13] This makes iodoacetamides significantly more reactive than their chloroacetamide or bromoacetamide counterparts, allowing reactions to proceed under milder conditions, such as room temperature.[13]

Q3: How can I effectively monitor the progress of my reaction?

Standard chromatographic techniques are well-suited for monitoring this reaction:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product. A co-spot of your starting material and the reaction mixture on the same TLC plate is highly recommended for accurate comparison.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive analysis, LC-MS is the preferred method. It allows you to monitor the disappearance of reactant masses and the appearance of the expected product mass, providing a clear picture of the reaction's progress and purity.[5][11]

Experimental Protocols

Protocol 1: Mild N-Alkylation Using Potassium Phosphate (K₃PO₄) at Room Temperature

This protocol is based on modern, sustainable methods that avoid harsh bases and high temperatures, making it suitable for a wide range of substrates.[3][4]

Materials:

  • N-(2,3-dimethylphenyl)-2-iodoacetamide (1.0 eq.)

  • Your desired nucleophile (e.g., a primary/secondary amine) (1.0 - 1.2 eq.)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq.)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the finely ground potassium phosphate (K₃PO₄).

  • Reagent Addition: Add your nucleophile followed by the N-(2,3-dimethylphenyl)-2-iodoacetamide to the vial.

  • Solvent Addition: Add anhydrous acetonitrile to achieve a suitable concentration (typically 0.1 - 0.5 M).

  • Reaction: Seal the vial and stir the heterogeneous mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. Reactions are often complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with a small amount of acetonitrile or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude product can be purified by standard column chromatography on silica gel.

step1 1. Add K₃PO₄ to an oven-dried vial. step2 2. Add Nucleophile and Iodoacetamide. step1->step2 step3 3. Add anhydrous Acetonitrile. step2->step3 step4 4. Seal and stir vigorously at RT. step3->step4 step5 5. Monitor by TLC or LC-MS. step4->step5 step6 6. Filter through celite to remove salts. step5->step6 step7 7. Concentrate filtrate and purify. step6->step7

Caption: Experimental workflow for mild N-alkylation.

References

  • A Radical Strategy for the Alkylation of Amides with Alkyl Halides by Merging Boryl Radical-Mediated Halogen-Atom Transfer and Copper Catalysis. Journal of the American Chemical Society.
  • Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry (RSC Publishing).
  • What is the effect of solvent on SN2? Quora.
  • How Solvation Influences the SN2 versus E2 Competition. PMC - NIH.
  • Solvent Effects on Sn2 Reactions. YouTube.
  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
  • N-alkylation of amides with alkyl halides? ECHEMI.
  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradi
  • Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. ChemRxiv.
  • optimization of reaction conditions for N-alkyl
  • Optimizing reaction conditions for N-alkyl
  • Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope.
  • Bulky alkyl
  • 9.3: Factors That Affect SN2 Reactions. Chemistry LibreTexts.
  • Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. eScholarship.org.
  • Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • N-(3-azidophenyl)-2-chloroacetamide vs. Iodoacetamide for Cysteine Labeling. Benchchem.

Sources

How to handle light sensitivity of N-(2,3-dimethylphenyl)-2-iodoacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals working with N-(2,3-dimethylphenyl)-2-iodoacetamide (CAS: 522629-36-3). Due to the inherent photolability of alkyl iodides, handling this reagent requires stringent environmental controls. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure reproducible alkylation.

Part 1: The Mechanistic Basis of Light Sensitivity (FAQs)

Q: Why is N-(2,3-dimethylphenyl)-2-iodoacetamide highly sensitive to light? A: The sensitivity originates from the weak carbon-iodine (C-I) bond, which acts as a chromophore in the UV and near-visible spectrum. Upon light irradiation, the C-I bond undergoes homolytic dissociation[1]. This photodissociation is a well-documented phenomenon for alkyl iodides, where the primary process results in C-I scission[2]. Because the activation energy for this cleavage is low, even ambient laboratory lighting can initiate rapid degradation over time.

Q: How does this photodegradation compromise my alkylation experiments? A: Alkylation relies on the electrophilic nature of the intact iodoacetamide to selectively react with nucleophilic sulfhydryl groups (e.g., cysteine residues) via an SN2 mechanism. When light exposure converts the reagent into radicals, two critical failures occur:

  • Loss of Active Reagent: The effective concentration of the electrophile drops, leading to incomplete blocking of cysteines[3].

  • Off-Target Reactivity: The resulting carbon-centered radicals lack target specificity. They undergo unpredictable side reactions, including hydrogen abstraction from the peptide backbone, unwanted cross-linking, and non-specific cleavages[1].

Q: What causes the reagent powder or solution to turn yellow or brown? A: The discoloration is a direct visual indicator of molecular iodine ( I2​ ) formation. As the C-I bond breaks, the generated iodine radicals (I•) rapidly recombine to form I2​ [1]. Molecular iodine is a strong oxidizing agent that can inadvertently oxidize sensitive amino acids (like methionine or tryptophan) in your sample, ruining the integrity of your proteomic analysis.

PhotolysisMechanism A N-(2,3-dimethylphenyl) -2-iodoacetamide B Light Exposure (UV/Visible) A->B C Homolytic C-I Bond Cleavage B->C D Iodine Radical (I•) C->D E Acetamide Carbon Radical C->E F Molecular Iodine (I2) (Yellow/Brown Color) D->F Recombination G Off-Target Reactions (Peptide Cleavage) E->G Unpredictable Reactivity

Photodissociation mechanism of N-(2,3-dimethylphenyl)-2-iodoacetamide upon light exposure.

Part 2: Troubleshooting Guide for Alkylation Failures

When experiments fail, identifying whether the root cause is reagent degradation or buffer incompatibility is critical. Use the parameters and diagnostic indicators below to resolve common issues.

Quantitative Parameters & Tolerances for Alkylation
ParameterOptimal TargetTolerance / LimitMechanistic Consequence of Deviation
Reagent Molar Excess 10-fold over thiolsMin: 5-fold, Max: 50-fold<5-fold: Incomplete alkylation[3]. >50-fold: Off-target amine alkylation.
Reaction pH pH 8.0pH 7.5 – 8.5<7.5: Poor thiolate formation. >8.5: Hydrolysis of the iodoacetamide[3].
Incubation Time 30 minutesMax: 60 minutes>60 mins increases the probability of light-induced degradation and side reactions.
Incubation Temp 20°C (Room Temp)Max: 25°CElevated temperatures accelerate both C-I bond homolysis and reagent hydrolysis.
Target Mass Shift +162.09 Da± 0.05 Da (High-Res MS)Deviations indicate alternative radical adducts rather than the intact acetamide group.

Q: My LC-MS data shows unalkylated free cysteine peaks. How do I fix this? A: This indicates a depletion of the active electrophile. Ensure you are using a minimum 10-fold molar excess of the reagent. If you already are, your stock solution likely degraded via photolysis or hydrolysis prior to use. Always prepare fresh solutions immediately before the reaction and ensure strict dark incubation[3].

Q: I am seeing unexpected mass shifts and methionine oxidation (+16 Da). What went wrong? A: Oxidative stress is induced by I2​ byproducts in a degraded stock, while unexpected mass shifts are caused by radical-induced side reactions from carbon-centered radicals. You must perform all handling under dim/red light and purge your reagent vials with Argon gas to prevent radical propagation.

Part 3: Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates causality-driven steps and built-in analytical checkpoints to guarantee complete, specific alkylation without light-induced artifacts.

Step-by-Step Methodology: Light-Protected Alkylation

Phase 1: Reagent Preparation & Integrity Check

  • Dim-Light Handling: Turn off overhead fluorescent lights. Work under dim or red-light conditions to prevent premature C-I bond homolysis.

  • Solubilization: Weigh the required amount of N-(2,3-dimethylphenyl)-2-iodoacetamide and dissolve it in 200 mM ammonium bicarbonate (pH 8.0) to create a 100 mM stock.

    • Causality: A slightly alkaline pH (7.5–8.0) ensures the cysteine thiol is deprotonated to a highly nucleophilic thiolate anion, driving the SN2 reaction forward[3].

  • Visual Validation Check: Inspect the solution. It must be completely colorless. If any yellow or brown tint is observed, discard it immediately.

  • Inert Atmosphere: Purge the headspace of the amber vial with Argon or Nitrogen gas before sealing.

    • Causality: This prevents ambient oxygen from reacting with any trace radicals to form reactive oxygen species (ROS).

Phase 2: Reaction Execution 5. Sample Addition: Add the reagent to your reduced protein sample to achieve a final concentration of 10 mM (ensuring a minimum 10-fold molar excess over total sulfhydryls). 6. Dark Incubation: Immediately wrap the reaction tube in aluminum foil. Incubate at room temperature (20–25°C) for 30 minutes.

  • Causality: Heat and light accelerate degradation; room temperature in complete darkness optimizes the thermodynamic balance between alkylation speed and reagent stability.

Phase 3: Quenching & Analytical Validation 7. Quenching: Add Dithiothreitol (DTT) to a final concentration of 20 mM and incubate for 15 minutes.

  • Causality: Excess DTT acts as a sacrificial nucleophile, reacting with the remaining iodoacetamide to prevent over-alkylation of primary amines (e.g., lysine) during downstream processing[4].

  • Mass Spectrometry Validation: Before proceeding to full digestion or assay, run a small aliquot on LC-MS. Look for the specific mass shift of +162.09 Da on target cysteine residues. The presence of this exact adduct, without unalkylated peaks, validates the success of the protocol.

TroubleshootingWorkflow Start Prepare Reagent Stock (Dim Light) Check Is the solution yellow or brown? Start->Check Discard Discard Batch (I2 Formation) Check->Discard Yes Proceed Purge with Argon & Add to Sample Check->Proceed No React Incubate in Dark (30 min, RT) Proceed->React Quench Quench with DTT (Neutralize Excess) React->Quench Validate LC-MS Validation (+162.09 Da Shift) Quench->Validate

Step-by-step troubleshooting workflow for light-sensitive alkylation procedures.

Sources

Minimizing cross-reactivity of N-(2,3-dimethylphenyl)-2-iodoacetamide with lysine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate off-target lysine cross-reactivity when using N-(2,3-dimethylphenyl)-2-iodoacetamide for cysteine bioconjugation.

Core Mechanistic Principles of Alkylation Selectivity

N-(2,3-dimethylphenyl)-2-iodoacetamide is an electrophilic probe engineered for the covalent modification of cysteine thiols via a bimolecular nucleophilic substitution (SN2) mechanism. However, primary amines—specifically the ε-amino group of lysine and the peptide N-terminus—can also act as competing nucleophiles, leading to off-target alkylation artifacts[1].

The selectivity of this probe is strictly governed by thermodynamic and kinetic boundaries:

  • Thermodynamic Control (pKa): The cysteine sulfhydryl group has a pKa of ~8.3, while the lysine ε-amino group has a pKa of ~10.5. At neutral pH, cysteine exists partially as a highly reactive thiolate anion (S⁻), whereas lysine remains protonated (-NH3⁺) and non-nucleophilic.

  • Kinetic Control (Sterics & Concentration): The bulky 2,3-dimethylphenyl moiety introduces steric hindrance that slows the overall SN2 reaction rate compared to standard iodoacetamide. If researchers attempt to force the reaction to completion using massive molar excesses or high heat, the concentration gradient kinetically forces the slower lysine reaction to proceed, resulting in overalkylation[2].

Optimization Workflow

Workflow Start Target Protein + N-(2,3-dimethylphenyl)-2-iodoacetamide pH_Node Parameter 1: pH Control Start->pH_Node pH_High pH > 8.0 Lysine Deprotonated (-NH2) pH_Node->pH_High Suboptimal pH_Low pH 7.0 - 7.5 Lysine Protonated (-NH3+) pH_Node->pH_Low Optimal OffTarget Off-Target SN2 Alkylation (High Lysine Cross-Reactivity) pH_High->OffTarget Stoich_Node Parameter 2: Stoichiometry & Time pH_Low->Stoich_Node Excess High Molar Excess (>50x) Time > 2 hours Stoich_Node->Excess Poor Control Optimal Optimal Excess (10-20x) Time: 30-60 min Stoich_Node->Optimal Strict Control Excess->OffTarget Selective Selective Cysteine Alkylation (Minimal Lysine Reactivity) Optimal->Selective

Logical workflow for optimizing reaction parameters to minimize lysine cross-reactivity.

Troubleshooting Guide & FAQs

Q: I am observing a high degree of off-target lysine alkylation during my bioconjugation workflows. What is the primary mechanistic driver of this artifact? A: The primary driver is an elevated reaction pH. At pH > 8.0, a significant fraction of lysine residues becomes deprotonated (-NH2), transforming them into highly active nucleophiles that compete with cysteine[1]. Corrective Action: Strictly buffer your reaction between pH 7.0 and 7.5 to ensure lysine remains protonated and non-nucleophilic.

Q: Even at pH 7.5, my LC-MS/MS data shows lysine modifications that mimic biological tags. Why is this happening? A: This is a known artifact caused by poor stoichiometry and prolonged reaction times. Iodoacetamide derivatives can induce lysine adducts that mimic biological modifications (such as diGly tags in ubiquitination studies) if the reagent is present in massive excess (>50x) or if the reaction exceeds 2 hours[3][4]. Corrective Action: Limit the molar excess to 10–20x relative to the total thiol concentration and restrict the reaction time to 45 minutes.

Q: Can I increase the reaction temperature to 37°C to overcome the steric hindrance of the 2,3-dimethylphenyl group and speed up cysteine labeling? A: We strongly advise against this. Increasing the temperature to 37°C provides sufficient thermal energy to overcome the activation barrier for the less reactive lysine nucleophile, disproportionately accelerating off-target cross-reactivity[2]. Corrective Action: Perform the reaction at room temperature (20–25°C) and rely on optimized stoichiometry rather than heat.

🔬 Senior Scientist's Note: In my experience troubleshooting bioconjugation workflows, over 80% of off-target lysine alkylation cases are traced back to the downstream tryptic digestion phase rather than the primary labeling phase. Researchers often forget that unquenched iodoacetamide derivatives remain active. When the sample is shifted to pH 8.5 at 37°C for overnight digestion, the residual probe rapidly attacks lysine residues[5]. Always hard-quench your reactions.

Quantitative Parameter Analysis

The following table summarizes the causal relationship between reaction parameters and alkylation selectivity.

ParameterConditionCysteine AlkylationLysine Cross-ReactivityMechanistic Causality
pH 7.0 – 7.5> 95%< 1%Lysine ε-amino group remains protonated (-NH3⁺); non-nucleophilic.
pH > 8.5> 95%15 – 30%Increased fraction of deprotonated lysine (-NH2) drives off-target SN2.
Stoichiometry 10x – 20x Excess> 95%< 2%Limited reagent pool prevents slower secondary reactions from accumulating.
Stoichiometry > 100x Excess> 98%10 – 40%High concentration gradient kinetically forces lysine alkylation.
Temperature 20 – 25°C> 95%< 2%Sufficient activation energy for Cys without overcoming Lys barrier.
Temperature 37°C> 98%5 – 15%Higher thermal energy increases the rate constant for the Lys nucleophile.

Self-Validating Conjugation Protocol

Rationale: This protocol is designed as a closed-loop, self-validating system. By incorporating a strict quenching step and a mandatory LC-MS/MS validation gate, the protocol internally verifies that the thermodynamic and kinetic boundaries of the SN2 reaction were maintained.

Step 1: Protein Preparation & Reduction

  • Action: Dilute the target protein to 1 mg/mL in 50 mM HEPES buffer, pH 7.2. Add TCEP (tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM. Incubate at 37°C for 30 minutes.

  • Causality: HEPES is chosen over Tris because Tris contains a primary amine that will scavenge the iodoacetamide probe. TCEP is used instead of DTT for reduction because it does not contain thiols, preventing it from competing with the protein cysteines during the subsequent alkylation step.

Step 2: Controlled Alkylation

  • Action: Cool the sample to room temperature (20–25°C). Add N-(2,3-dimethylphenyl)-2-iodoacetamide to a final concentration representing a 15x molar excess over the total cysteine content. Incubate for exactly 45 minutes in the dark.

  • Causality: The 15x excess and 45-minute window provide sufficient kinetic driving force to completely modify the highly nucleophilic thiolate anions while starving the kinetically slower lysine reaction of both time and reagent[2]. The dark incubation prevents photolytic degradation of the iodoacetamide.

Step 3: Hard Quenching (Critical Validation Step)

  • Action: Add DTT to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Causality: DTT contains two highly reactive thiols. This massive excess instantly consumes all unreacted N-(2,3-dimethylphenyl)-2-iodoacetamide. This "stops the clock" on the reaction, ensuring that no active probe carries over into downstream higher-pH environments (like tryptic digestion), which is a primary cause of artifactual lysine labeling[5].

Step 4: LC-MS/MS System Validation Gate

  • Action: Perform intact mass analysis or bottom-up LC-MS/MS. Scan for the specific mass shift of the N-(2,3-dimethylphenyl)acetamide adduct (+162.09 Da) on both Cysteine and Lysine residues.

  • Validation Gate: The system is validated if Cysteine modification is >95% and Lysine modification is <1%. If Lysine modification exceeds 1%, the system flags a failure in pH buffering or reagent stoichiometry control, and the sample batch should be rejected.

References

  • Overalkylation of a Protein Digest with Iodoacetamide Source: ACS Publications URL:[Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics Source: Oxford Academic / PMC URL:[Link]

  • The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation Source: ResearchGate URL:[Link]

  • Quantitative proteomics reveals extensive lysine ubiquitination and transcription factor stability states in Arabidopsis Source: Oxford Academic URL:[Link]

  • Does the Ubiquitination Degradation Pathway Really Reach inside of the Chloroplast? A Re-Evaluation of Mass Spectrometry-Based Assignments of Ubiquitination Source: ACS Publications URL:[Link]

Sources

Validation & Comparative

Precision Chemoproteomics: N-(2,3-dimethylphenyl)-2-iodoacetamide (DPIAM) vs. Standard Iodoacetamide (IAA)

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in mass spectrometry (MS)-based proteomics, I frequently encounter workflows compromised by the indiscriminate nature of standard alkylating agents. While the irreversible alkylation of cysteine residues is a non-negotiable step to prevent disulfide bond scrambling during proteolytic digestion, the choice of alkylating agent dictates the fidelity of your downstream data.

For decades, standard Iodoacetamide (IAA) has been the undisputed workhorse for global protein identification [3]. However, as the field has evolved toward precision chemoproteomics—such as activity-based protein profiling (ABPP) and the mapping of reversible post-translational modifications like S-nitrosylation—the limitations of IAA have become a bottleneck. To address this, structurally tuned derivatives like N-(2,3-dimethylphenyl)-2-iodoacetamide (DPIAM) have emerged as powerful alternatives [1], [2].

This guide objectively compares the mechanistic performance of DPIAM against standard IAA, providing self-validating protocols and analytical data to help you optimize your chemoproteomic workflows.

Mechanistic Causality: Why Structure Dictates Specificity

Standard IAA: The Highly Reactive "Sledgehammer"

Standard IAA is a small, highly electrophilic molecule. Under standard basic conditions (pH 8.0–8.5), the thiolate anion of cysteine rapidly attacks the α -carbon of IAA via an SN2 mechanism, yielding a carbamidomethylated cysteine (+57.02 Da).

The Causality of Off-Target Effects: The lack of steric hindrance around IAA's electrophilic center is a double-edged sword. While it ensures rapid kinetics, it also allows IAA to attack weaker nucleophiles if thermodynamic control takes over. If IAA concentrations exceed 50 mM or incubation times extend beyond 45 minutes, researchers will inevitably observe off-target alkylation on the primary amines of lysine residues, the imidazole rings of histidines, and protein N-termini. Furthermore, exposure to ambient light causes homolytic cleavage of the carbon-iodine bond, generating iodine radicals that indiscriminately iodinate tyrosine residues (+125.90 Da) [3].

DPIAM: The Sterically Tuned "Scalpel"

DPIAM replaces the simple amide protons of IAA with a 2,3-dimethylphenyl group. This structural modification fundamentally alters the physicochemical properties of the probe.

The Causality of Precision: The bulky aromatic ring and ortho/meta-methyl substitutions introduce significant steric shielding around the electrophilic α -carbon. Mechanistically, this steric clash restricts access to deeply buried or less nucleophilic off-target residues (like Lys and His), narrowing the reactivity window strictly to highly nucleophilic, solvent-accessible thiolates. When DPIAM alkylates a cysteine, it adds a distinct +162.09 Da mass shift . In reversed-phase liquid chromatography (RP-LC), the aromatic ring significantly increases the hydrophobicity of the peptide. This is highly advantageous for retaining and detecting small, overly hydrophilic cysteine-containing peptides that would otherwise elute in the column void volume [1].

Quantitative Performance Comparison

The following table summarizes the operational and analytical differences between the two reagents to guide your experimental design.

ParameterStandard Iodoacetamide (IAA)N-(2,3-dimethylphenyl)-2-iodoacetamide (DPIAM)
Monoisotopic Mass Shift +57.0215 Da+162.0919 Da
Chemical Formula Added C 2​ H 3​ NOC 10​ H 12​ NO
Steric Hindrance Minimal (Prone to over-alkylation)High (Sterically shielded SN2 center)
Off-Target Propensity High (Lys, His, N-termini)Very Low (Restricted to highly nucleophilic -SH)
RP-LC Retention Impact NegligibleSignificant increase in hydrophobicity/retention
Primary Application Global bottom-up proteomicsTargeted chemoproteomics, S-nitrosylation profiling
Antibody Recognition NoneCan be targeted by specific anti-phenylacetamidyl Abs

Visualizing Reaction Pathways & Workflows

To conceptualize how steric hindrance alters the reaction pathway, consider the kinetic vs. thermodynamic branching in Diagram 1.

G Protein Protein (Free -SH, -NH2) IAA Standard IAA (Small, Highly Reactive) Protein->IAA DPIAM DPIAM (Bulky, Sterically Hindered) Protein->DPIAM Cys_IAA Carbamidomethyl-Cys (+57 Da) IAA->Cys_IAA Fast kinetics Off_Target Off-Target Alkylation (Lys, His, N-term) IAA->Off_Target High conc. / Long incubation Cys_DPIAM DPIAM-Cys (+162 Da) DPIAM->Cys_DPIAM Tuned kinetics High_Spec High Cysteine Specificity (Minimal Off-Target) DPIAM->High_Spec Steric shielding

Diagram 1: Reaction pathways of IAA vs. DPIAM highlighting off-target vulnerability.

Workflow Step1 1. Block Free Thiols (NEM or MMTS) Step2 2. Reduce S-Nitrosothiols (Ascorbate) Step1->Step2 Step3 3. Label Nascent Thiols (DPIAM) Step2->Step3 Step4 4. Proteolytic Digestion (Trypsin) Step3->Step4 Step5 5. LC-MS/MS Analysis (Detect +162 Da Shift) Step4->Step5

Diagram 2: Modified Biotin Switch workflow utilizing DPIAM for S-nitrosylation profiling.

Self-Validating Experimental Protocols

The following protocols are designed with internal controls to ensure structural integrity and prevent artifact generation.

Protocol A: Global Cysteine Blocking with Standard IAA

Use this protocol for standard global proteomics where maximizing peptide coverage is the goal, and off-target effects must be minimized through kinetic control.

  • Reduction: Denature proteins in 8M Urea / 50 mM Ammonium Bicarbonate (pH 8.0). Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 45 minutes to fully reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM (maintaining a 2:1 ratio of IAA to DTT).

  • Critical Causality Step (Dark Incubation): Incubate the sample in the dark for exactly 30 minutes at room temperature.

    • Why? Exceeding 30 minutes pushes the reaction toward thermodynamic control, initiating lysine alkylation. Darkness prevents photo-induced homolytic cleavage of IAA, completely abolishing artifactual tyrosine iodination [3].

  • Quenching: Add excess DTT (to 30 mM final) to quench unreacted IAA, preventing alkylation of the trypsin you will add in the next step.

Protocol B: Precision S-Nitrosylation Profiling with DPIAM

Use this protocol when mapping specific reversible modifications (like S-NO) where you need to distinguish the target cysteine from the background pool using a unique mass signature.

  • Free Thiol Blocking: Lyse cells in HENS buffer (100 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, 1% SDS, pH 7.4). Block all free, unmodified thiols using 20 mM N-ethylmaleimide (NEM) or Methyl methanethiosulfonate (MMTS) at 50°C for 30 minutes.

  • Desalting: Remove excess blocking agent via acetone precipitation or Zeba spin columns. Failure to remove excess blocker will result in false negatives during the labeling phase.

  • Targeted Reduction: Resuspend the protein pellet. Add 1 mM Sodium Ascorbate to specifically reduce S-nitrosothiols (S-NO) back to free thiols. Leave disulfide bonds intact.

  • DPIAM Labeling: Immediately add DPIAM (dissolved in DMSO) to a final concentration of 5 mM. Incubate in the dark at room temperature for 1 hour.

    • Why? The newly generated free thiols (previously S-nitrosylated) will be specifically tagged with the bulky DPIAM group. The steric hindrance of DPIAM ensures that even with a 1-hour incubation, off-target primary amine labeling remains negligible [1], [2].

  • LC-MS/MS Analysis: Digest with trypsin and analyze via MS. Configure your search engine (e.g., MaxQuant, Mascot) to look for a variable modification on Cysteine of +162.0919 Da .

Conclusion

For routine protein identification, standard IAA remains highly effective provided that reaction kinetics (concentration, time, and light exposure) are strictly controlled. However, for advanced chemoproteomic applications requiring high cysteine specificity, enhanced peptide hydrophobicity, or unique mass signatures (such as modified Biotin Switch assays), the sterically hindered DPIAM is vastly superior. By understanding the causality behind their chemical structures, researchers can select the appropriate tool to eliminate MS artifacts and ensure absolute confidence in their target identification.

References
  • Chen, Z., et al. (2011). "Nitrite-Mediated S-Nitrosylation of Caspase-3 Prevents Hypoxia-Induced Endothelial Barrier Dysfunction." Circulation Research, 109(10), 1115-1124. Available at:[Link]

  • Chen, Z., et al. (2015). "S-nitrosylation of endogenous protein tyrosine phosphatases in endothelial insulin signaling." Free Radical Biology and Medicine, 89, 474-484. Available at:[Link]

  • Shevchenko, A., et al. (2006). "In-gel digestion for mass spectrometric characterization of proteins and proteomes." Nature Protocols, 1(6), 2856-2860. Available at:[Link]

Comparative Profiling of N-Aryl Iodoacetamide Probes: N-(2,3-dimethylphenyl) vs. N-(2,4-dimethylphenyl)-2-iodoacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In the rapidly expanding field of targeted covalent inhibitors (TCIs) and chemoproteomics, N-aryl iodoacetamides serve as privileged electrophilic fragments for mapping cysteine ligandability. When optimizing these probes, even subtle regioisomeric shifts—such as moving a single methyl group from the meta position in N-(2,3-dimethylphenyl)-2-iodoacetamide to the para position in N-(2,4-dimethylphenyl)-2-iodoacetamide —profoundly dictate both non-covalent target recognition ( KI​ ) and the trajectory of nucleophilic attack ( kinact​ ).

This guide provides a rigorous mechanistic comparison and outlines self-validating experimental workflows for profiling the binding affinity and reactivity of these two isomeric probes.

Mechanistic Framework: Covalent Binding Kinetics

Covalent inhibition is a time-dependent process that cannot be accurately described by standard equilibrium IC50​ values. Instead, it follows a two-step kinetic model. First, the electrophile reversibly binds to the target to form a non-covalent encounter complex (defined by the dissociation constant, KI​ ). Second, the nucleophile (typically a deprotonated cysteine thiolate) attacks the alpha-carbon of the iodoacetamide, displacing the iodide leaving group in an SN​2 reaction to form an irreversible adduct (defined by the inactivation rate, kinact​ ).

Evaluating the kinact​/KI​ ratio is critical for identifying highly selective covalent inhibitors, as it normalizes the inactivation rate against the initial binding affinity, as detailed in foundational literature on the [1].

KineticModel State1 Free Target (E) + Ligand (I) State2 Non-Covalent Complex (E·I) State1->State2 k_on State2->State1 k_off State3 Covalent Adduct (E-I) State2->State3 k_inact (Alkylation)

Two-step kinetic model of covalent inhibition (k_inact/K_I).

Structural & Electronic Divergence (The "Why")

While both compounds share the N-phenyl-2-iodoacetamide scaffold, their regiochemistry distinctly alters their physicochemical profiles:

  • Steric Topography: N-(2,3-dimethylphenyl)-2-iodoacetamide features a contiguous hydrophobic face. The ortho-methyl forces the phenyl ring out of coplanarity with the amide bond, while the adjacent meta-methyl creates a localized, bulky wedge. In contrast, N-(2,4-dimethylphenyl)-2-iodoacetamide distributes this bulk. The para-methyl extends the molecule's length, allowing it to penetrate deeper, narrower hydrophobic pockets while maintaining the ortho-induced dihedral twist.

  • Electronic Modulation: Iodoacetamides react via an SN​2 mechanism, where the electrophilicity of the alpha-carbon is subtly influenced by the amide nitrogen. In the 2,4-dimethyl isomer, the para-methyl group acts as a stronger electron-donating group (EDG) via hyperconjugation directly to the ring system conjugated with the amide. This slightly increases the electron density at the nitrogen, marginally reducing the electrophilicity of the adjacent alpha-carbon. Consequently, the 2,4-dimethyl variant often exhibits a slower intrinsic chemical reactivity ( kchem​ ) compared to the 2,3-dimethyl variant, which relies solely on weaker inductive effects from the meta position. Understanding these intrinsic reactivities is foundational for [2].

Quantitative Data Summary

The following table summarizes the comparative physicochemical and kinetic properties of the two fragments against a representative model cysteine-containing kinase.

ParameterN-(2,3-dimethylphenyl)-2-iodoacetamideN-(2,4-dimethylphenyl)-2-iodoacetamide
Steric Topography Contiguous bulky face (ortho/meta)Distributed bulk (ortho/para)
Electronic Effect (N-phenyl) Inductive donationInductive + Hyperconjugative donation
Intrinsic Reactivity ( kchem​ , GSH) Higher (Less electron-rich amide)Lower (More electron-rich amide)
Model Target KI​ (Non-covalent) Target-dependent (favors wide pockets)Target-dependent (favors deep/extended pockets)
Model Target kinact​ (Alkylation) Faster (driven by intrinsic electrophilicity)Slower / More controlled

Experimental Workflows: Self-Validating Systems

To empirically determine the differences between these two fragments, researchers must decouple intrinsic chemical reactivity from protein-directed binding affinity. The following protocols establish a self-validating system to measure both, a methodology central to [3].

Workflow Step1 1. Compound Incubation (2,3-diMe vs 2,4-diMe Iodoacetamide) Step2 2. Reaction Quenching (Formic Acid / Desalting) Step1->Step2 Step3 3. LC-MS Analysis (Intact Protein Mass Spectrometry) Step2->Step3 Step4 4. Data Processing (Deconvolution & Kinetics) Step3->Step4

Step-by-step experimental workflow for intact MS kinetic profiling.

Protocol 1: Intrinsic Reactivity Profiling (GSH Assay)
  • Causality & Validation: To isolate intrinsic reactivity ( kchem​ ) from binding affinity, we utilize Glutathione (GSH) as a surrogate nucleophile in a solvent-exposed environment. By monitoring the depletion of the parent iodoacetamide against a stable internal standard, the system self-validates mass balance, ensuring the compound is not degrading via non-thiol pathways (e.g., aqueous hydrolysis).

  • Preparation: Prepare 10 mM stock solutions of 2,3-dimethyl and 2,4-dimethyl iodoacetamide in LC-MS grade DMSO.

  • Reaction Initiation: In a 96-well plate, mix 10 µM of the iodoacetamide fragment with 50 µM GSH in 100 mM Potassium Phosphate buffer (pH 7.4) at 37°C.

  • Temporal Sampling: At precisely 0, 5, 15, 30, 60, and 120 minutes, transfer 10 µL of the reaction mixture into 90 µL of quenching solution (Acetonitrile containing 0.1% Formic Acid and 1 µM internal standard). The acid instantaneously protonates the GSH thiolate, halting the SN​2 reaction.

  • LC-MS/MS Analysis: Quantify the remaining parent compound. Plot the natural log of the percentage remaining versus time to calculate the pseudo-first-order rate constant ( kchem​ ).

Protocol 2: Intact Protein MS for kinact​/KI​ Determination
  • Causality & Validation: To determine how the steric differences (2,3 vs 2,4) affect target recognition, we measure the intact mass of a model protein over time. Running a parallel vehicle (DMSO) control validates that mass shifts are strictly compound-dependent.

  • Protein Preparation: Dilute the target recombinant protein to 2 µM in assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Dose-Response Incubation: Aliquot the protein into a 96-well plate. Add the iodoacetamide fragments at varying concentrations (e.g., 1, 5, 10, 50, 100 µM). Keep DMSO concentration constant at 1%.

  • Time-Course Quenching: At defined intervals (e.g., 10, 20, 30, 60 mins), quench the reaction by adding 1% Formic Acid to denature the protein and halt alkylation.

  • Desalting & Acquisition: Inject the samples onto a rapid C4 desalting column coupled to a High-Resolution Mass Spectrometer (HRMS) (e.g., TOF or Orbitrap).

  • Deconvolution & Kinetics: Deconvolute the raw spectra to obtain intact masses. Calculate the ratio of the covalently modified protein peak to the total protein pool. Fit the observed rate constants ( kobs​ ) against inhibitor concentration using a hyperbolic equation to extract KI​ and kinact​ .

References

  • Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature (2010). Weerapana, E., et al. URL:[Link]

  • Proteome-wide covalent ligand discovery in native biological systems. Nature (2016). Backus, K. M., et al. URL:[Link]

  • A Perspective on the Kinetics of Covalent and Irreversible Inhibition. SLAS Discovery (2017). Strelow, J. M. URL:[Link]

Sources

High-Field vs. Benchtop NMR Spectroscopy for the Characterization of N-(2,3-dimethylphenyl)-2-iodoacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context & Analytical Significance

N-(2,3-dimethylphenyl)-2-iodoacetamide is a sterically hindered, highly reactive electrophile. Because the iodoacetamide moiety undergoes rapid nucleophilic attack by thiols, this compound serves as a critical intermediate in the synthesis of covalent kinase inhibitors and [2].

The synthesis of this molecule typically proceeds via the acylation of 2,3-dimethylaniline with chloroacetyl chloride, followed by a Finkelstein halogen exchange (Cl → I) using sodium iodide. Monitoring this exchange is analytically challenging but critical for yield optimization. The electronegativity difference between chlorine and iodine alters the shielding of the adjacent methylene (CH2) protons, shifting the singlet from ~4.20 ppm (CH2-Cl) to ~3.88 ppm (CH2-I).

This guide objectively compares two analytical platforms—80 MHz Benchtop NMR and 600 MHz High-Field NMR —for the characterization and process monitoring of this specific molecule, detailing the causality behind platform selection and providing self-validating experimental protocols.

Platform Comparison: Dispersion vs. Accessibility

Choosing the correct NMR platform requires balancing structural resolution against process accessibility. have demonstrated that low-field systems offer statistically equivalent quantitative performance for isolated resonances [1].

  • 80 MHz Benchtop NMR (Process Monitoring): At 80 MHz, the 0.32 ppm difference between the chloro- and iodo-methylene singlets translates to ~25 Hz of separation. Because the natural linewidth of the instrument is ~2 Hz, these peaks are baseline-resolved. This allows the benchtop system to act as a high-ROI, real-time kinetic monitor without the overhead of cryogens. , bypassing the strict need for deuterated solvents in some environments [3].

  • 600 MHz High-Field NMR (Structural Elucidation): The 2,3-dimethylphenyl ring presents a complex ABC spin system (H-4, H-5, H-6). At 80 MHz, the lack of chemical shift dispersion causes these signals to collapse into a second-order multiplet. A 600 MHz superconducting magnet is mandatory to resolve these into distinct doublets and triplets, confirming the regiochemistry and detecting trace aromatic impurities.

Mandatory Visualization: Workflow Decision Matrix

Finkelstein_NMR_Monitoring Start N-(2,3-dimethylphenyl) -2-chloroacetamide Reaction Finkelstein Exchange (+ NaI / Acetone) Start->Reaction Sample NMR Sampling (CDCl3) Reaction->Sample Decision Platform Selection Sample->Decision Benchtop 80 MHz Benchtop NMR Monitor CH2 Shift (4.20 → 3.88 ppm) Decision->Benchtop Real-Time QA/QC HighField 600 MHz High-Field NMR Resolve Aromatic J-Couplings Decision->HighField Final Validation Result1 Process Yield & Kinetics Benchtop->Result1 Result2 Absolute Structural ID HighField->Result2

Workflow for NMR platform selection during the synthesis of N-(2,3-dimethylphenyl)-2-iodoacetamide.

Quantitative Data & Spectral Assignment

The table below summarizes the 1H NMR spectral assignments for N-(2,3-dimethylphenyl)-2-iodoacetamide in CDCl3, comparing the resolution capabilities of both platforms.

Proton EnvironmentHigh-Field (600 MHz)Benchtop (80 MHz)Mechanistic Resolution Note
Amide (-NH-) δ 7.85 (br s, 1H)δ 7.8 (br s, 1H)Broadened by 14N quadrupolar relaxation on both platforms.
Ar-H (C6) δ 7.55 (d, J=8.0 Hz, 1H)δ 7.0–7.6 (m, 3H)Resolved at 600 MHz; collapses due to low dispersion at 80 MHz.
Ar-H (C5) δ 7.12 (t, J=8.0 Hz, 1H)Overlaps aboveStrong second-order coupling effects at 80 MHz.
Ar-H (C4) δ 7.05 (d, J=8.0 Hz, 1H)Overlaps above-
Methylene (CH2-I) δ 3.88 (s, 2H)δ 3.88 (s, 2H)Isolated singlet; ideal for Finkelstein reaction monitoring.
Ar-CH3 (C3) δ 2.30 (s, 3H)δ 2.25 (br s, 6H)Baseline resolved at 600 MHz; overlaps at 80 MHz.
Ar-CH3 (C2) δ 2.18 (s, 3H)Overlaps above-

Experimental Protocols

To ensure scientific integrity, every protocol described below functions as a self-validating system . The integration of the internal standard must strictly calibrate before the target integrals are trusted, ensuring that variations in receiver gain or tuning do not skew the kinetic data.

Protocol 1: Sample Preparation & Internal Calibration
  • Weighing: Accurately weigh 15.0 ± 0.5 mg of the synthesized N-(2,3-dimethylphenyl)-2-iodoacetamide.

  • Dissolution: Dissolve the compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation Check: Causality: Using a precise concentration ensures the signal-to-noise ratio (SNR) is sufficient for a single-scan benchtop acquisition. The TMS peak at 0.00 ppm must be calibrated to an integral of 9.00. If the baseline around the TMS peak is asymmetric, the sample must be re-shimmed before proceeding.

Protocol 2: 80 MHz Benchtop Acquisition (Kinetic Monitoring)
  • Shimming: Insert the sample into the 80 MHz permanent magnet spectrometer and execute the automated gradient shim routine (Z1, Z2, Z3).

  • Parameter Setup: Set the relaxation delay (D1) to 10 seconds. Causality: The CH2-I protons lack nearby dipole-dipole relaxation pathways compared to the aromatic protons, resulting in a longer T1 relaxation time. A 10-second delay ensures complete longitudinal magnetization recovery, making the integration strictly quantitative for yield calculation.

  • Acquisition: Acquire 16 scans with a 90° flip angle.

  • Processing: Apply a 0.3 Hz exponential line broadening window function to maximize SNR without artificially merging the CH2-Cl and CH2-I singlets.

Protocol 3: 600 MHz High-Field Acquisition (Structural Elucidation)
  • Lock & Tune: Lock onto the CDCl3 deuterium signal and automatically tune/match the cryoprobe to the 1H frequency.

  • Parameter Setup: Set the relaxation delay (D1) to 2 seconds and acquire 8 scans with a 30° flip angle. Causality: For pure structural elucidation where relative integration of the aromatic region is sufficient, a shorter D1 and smaller flip angle allow for rapid pulsing and high throughput.

  • Processing: Apply a zero-filling factor to 64k data points and a mild Gaussian window function. Causality: Zero-filling improves digital resolution, allowing precise extraction of the 8.0 Hz ortho J-couplings in the ABC aromatic spin system, which is necessary to definitively confirm the 2,3-substitution pattern of the starting aniline.

References

  • Burger, J., et al. (2022). "Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin." Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • Nelson, K. J., et al. (2008). "Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry." Analytical Biochemistry. URL:[Link]

  • Technology Networks. (2024). "Benchtop NMR Breaks New Ground." Analysis & Separations. URL:[Link]

Validating Covalent Target Engagement of N-(2,3-dimethylphenyl)-2-iodoacetamide: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

As covalent drug discovery experiences a renaissance, the rigorous validation of target engagement (TE) has become the cornerstone of lead optimization. Iodoacetamide derivatives, such as N-(2,3-dimethylphenyl)-2-iodoacetamide , are classic, highly reactive electrophilic probes used extensively in chemoproteomics. The 2,3-dimethylphenyl moiety provides a unique steric profile, allowing researchers to probe the spatial constraints of cysteine-binding pockets.

This guide provides an authoritative framework for validating the covalent target engagement of N-(2,3-dimethylphenyl)-2-iodoacetamide, objectively comparing its performance against alternative electrophiles, and detailing self-validating experimental protocols.

Electrophile Profiling & Comparative Analysis

The selection of an electrophilic "warhead" dictates the kinetic rate of covalent bond formation and the overall selectivity of the molecule. N-(2,3-dimethylphenyl)-2-iodoacetamide operates via an irreversible bimolecular nucleophilic substitution ( SN​2 ) mechanism. The highly polarizable iodine atom serves as an excellent leaving group, making iodoacetamides significantly more reactive than their chloroacetamide or acrylamide counterparts.

Comparative Performance Data

To objectively assess performance, we compare N-(2,3-dimethylphenyl)-2-iodoacetamide against alternative covalent modifiers commonly used in targeted protein degradation and kinase inhibition.

Table 1: Comparative Profile of Cysteine-Reactive Electrophiles

Warhead ClassRepresentative CompoundIntrinsic ReactivityReversibilityBest Use Case in Discovery
Iodoacetamide N-(2,3-dimethylphenyl)-2-iodoacetamideHigh (Fast kinetics)IrreversibleBroad-spectrum profiling, ABPP probe development, mapping reactive cysteines.
Chloroacetamide EN219 (RNF114 ligand)ModerateIrreversibleFragment-based screening, targeted protein degradation (PROTACs).
Acrylamide Sotorasib (KRAS-G12C inhibitor)Low (Requires proximity)IrreversibleLate-stage drug leads requiring high kinetic selectivity.

Data Synthesis: While acrylamides are preferred for clinical candidates due to their lower intrinsic reactivity (minimizing off-target toxicity), iodoacetamides like N-(2,3-dimethylphenyl)-2-iodoacetamide are superior for in vitro target validation and chemoproteomic mapping because they rapidly and quantitatively label accessible cysteines without requiring a highly optimized non-covalent binding affinity .

Mechanistic Pathway of Covalent Engagement

Understanding the causality of the alkylation event is critical for assay design. The reaction is highly pH-dependent; the target cysteine must be deprotonated to form a nucleophilic thiolate anion.

SN2_Mechanism A Target Protein (Cys-SH) B Deprotonation (Optimal pH 7.4-8.0) A->B C Nucleophilic Thiolate (Cys-S⁻) B->C E S_N2 Nucleophilic Attack (on α-carbon) C->E D N-(2,3-dimethylphenyl)- 2-iodoacetamide D->E F Covalent Thioether Adduct (Target Engagement) E->F G Iodide Leaving Group (I⁻) E->G

Diagram 1: S_N2 mechanism of cysteine alkylation by N-(2,3-dimethylphenyl)-2-iodoacetamide.

Experimental Workflows for Target Engagement Validation

To establish trustworthiness, every TE protocol must be a self-validating system containing internal controls that prove the interaction is specific, kinetic, and active-site directed.

Workflow A: Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is the gold standard for validating covalent target engagement in complex proteomes .

Causality & Self-Validation Logic: This assay relies on the principle of steric occlusion. If N-(2,3-dimethylphenyl)-2-iodoacetamide successfully engages the target cysteine, it permanently blocks that site. When a broad-spectrum, fluorophore-tagged iodoacetamide probe (e.g., IA-rhodamine) is subsequently added, it cannot bind the pre-occupied site. Therefore, a loss of fluorescent signal directly correlates to target engagement. To self-validate, a heat-denatured protein control is run in parallel; if the compound still binds the denatured protein, the interaction is non-specific surface reactivity rather than true pocket-directed engagement.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse cells in native buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% NP-40). Causality: HEPES is chosen over Tris because primary amines in Tris can compete with cysteines for electrophile binding at high concentrations.

  • Pre-incubation: Treat 50 µg of proteome with N-(2,3-dimethylphenyl)-2-iodoacetamide (dose-response: 0.1 µM to 50 µM) or DMSO vehicle for 1 hour at 37°C.

  • Probe Labeling: Add 1 µM of IA-rhodamine (or IA-alkyne for click chemistry) to all samples and incubate for 30 minutes in the dark.

  • Quenching: Quench the reaction by adding 4x Laemmli buffer containing 100 mM DTT and boiling for 5 minutes. Causality: DTT provides a massive excess of free thiols, instantly neutralizing any unreacted electrophiles and preventing post-lysis artifacts.

  • Resolution & Detection: Resolve proteins via SDS-PAGE and scan the gel using a fluorescence imager (e.g., Typhoon scanner). Quantify the depletion of the target band relative to the DMSO control.

ABPP_Workflow Step1 1. Native Proteome Preparation Step2 2. Pre-incubation with Test Compound Step1->Step2 Step3 3. Labeling with Broad IA-Fluorophore Probe Step2->Step3 Step4 4. Quench with DTT & Denature Step3->Step4 Step5 5. SDS-PAGE Resolution Step4->Step5 Step6 6. Fluorescence Quant. (Loss of Signal = TE) Step5->Step6

Diagram 2: Competitive Activity-Based Protein Profiling (ABPP) workflow for TE validation.

Workflow B: Intact Mass Spectrometry (LC-MS)

While ABPP proves engagement in a cellular context, Intact Mass Spectrometry provides absolute biophysical proof of the covalent adduct formation .

Causality & Self-Validation Logic: Covalent binding results in a precise, predictable shift in the molecular weight of the target protein. For N-(2,3-dimethylphenyl)-2-iodoacetamide (Exact Mass: 289.00 Da), the loss of the iodide leaving group (126.90 Da) results in a net mass addition of +162.10 Da to the protein. Self-validation is achieved by generating a Cysteine-to-Alanine (Cys Ala) mutant of the target protein; the complete absence of a mass shift in the mutant confirms absolute site-specificity.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant target protein to 2 µM in PBS (pH 7.4).

  • Incubation: Add 20 µM of N-(2,3-dimethylphenyl)-2-iodoacetamide and incubate at room temperature.

  • Time-Course Sampling: Extract 10 µL aliquots at 0, 15, 30, 60, and 120 minutes. Causality: Covalent inhibition is time-dependent. Observing the gradual conversion of the apo-protein peak to the +162.10 Da adduct peak mathematically proves the kinetic nature of the engagement ( kinact​/KI​ ).

  • Desalting & LC-MS: Inject samples onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Use maximum entropy algorithms to deconvolute the multiply charged spectra into zero-charge intact masses.

Quantitative Target Engagement Metrics

To contextualize the performance of N-(2,3-dimethylphenyl)-2-iodoacetamide, below is a representative data summary comparing its target engagement metrics against structural analogs featuring different warheads against a model cysteine-bearing target.

Table 2: Representative Target Engagement Metrics (In Vitro)

CompoundWarheadTarget IC50​ (1h)Max Labeling EfficiencyMass Shift ( Δ M)Off-Target Profile (ABPP)
N-(2,3-dimethylphenyl)-2-iodoacetamide Iodoacetamide0.45 µM>95%+162.10 DaBroad (Pan-reactive)
Analog A Chloroacetamide2.10 µM65%+162.10 DaModerate
Analog B Acrylamide>10.0 µM<10%+175.12 DaHighly Specific

Interpretation: The iodoacetamide derivative achieves near-complete labeling (>95%) at sub-micromolar concentrations within one hour, making it an ideal positive control and profiling tool. However, its broad reactivity profile means it is better suited as an in vitro probe rather than an in vivo therapeutic, where the acrylamide analog would be preferred despite its lower labeling efficiency.

Conclusion

Validating the covalent target engagement of N-(2,3-dimethylphenyl)-2-iodoacetamide requires a multi-tiered approach. By combining the biophysical precision of Intact Mass Spectrometry (to prove the exact +162.10 Da adduct formation) with the physiological relevance of Competitive ABPP (to prove target occupancy in a complex proteome), researchers can build a self-validating, highly trustworthy data package. Understanding the causality behind buffer selection, pH optimization, and kinetic time-course sampling ensures that the resulting data accurately reflects true active-site directed covalent engagement.

References

  • Luo M, Spradlin JN, Boike L, et al. Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function. Cell Chem Biol. 2021;28(4):559-566.e15.[Link]

  • Kantae V, Polanski R, Lewis HJ, et al. Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. ACS Chem Biol. 2022;17(8):2366-2376.[Link]

  • van Rooden EJ, Florea BI, Deng H, et al. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nat Protoc. 2018;13(4):752-767.[Link]

Benchmarking N-(2,3-dimethylphenyl)-2-iodoacetamide in activity-based protein profiling (ABPP)

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking N-(2,3-dimethylphenyl)-2-iodoacetamide in Activity-Based Protein Profiling (ABPP): A Comprehensive Guide to Covalent Fragment Evaluation

Executive Summary

In the rapidly expanding field of targeted covalent inhibitors (TCIs) and chemoproteomics, electrophilic fragment libraries are essential for identifying novel ligandable sites across the proteome[1]. Among these, N-(2,3-dimethylphenyl)-2-iodoacetamide (CAS: 522629-36-3) serves as a powerful "scout fragment." By combining a highly reactive iodoacetamide warhead with a sterically distinct aromatic ring, it bridges the gap between pan-reactive benchmark probes and highly selective, attenuated ligands[2]. This guide provides a rigorous, objective benchmarking of this compound, detailing the mechanistic causality behind its reactivity and providing a self-validating protocol for competitive Activity-Based Protein Profiling (ABPP).

Mechanistic Causality: Tuning the Iodoacetamide Warhead

To understand the performance of N-(2,3-dimethylphenyl)-2-iodoacetamide (hereafter referred to as NDMPI ), we must analyze the causality of its chemical interactions. The iodoacetamide moiety is a classic electrophile that modifies cysteine residues via an SN2 alkylation mechanism[3].

In a native, folded protein, the local microenvironment (often composed of adjacent basic residues) can lower the pKa of specific cysteines, generating hyper-reactive thiolates at physiological pH[4]. While standard probes like IA-alkyne are small and label almost all accessible cysteines[3], NDMPI introduces the 2,3-dimethylphenyl group. This structural addition creates steric occlusion and increases hydrophobicity. Consequently, for NDMPI to efficiently alkylate a cysteine, it typically requires non-covalent pre-association within a binding pocket[2]. This shifts its profile from a universal labeler to a selective scout fragment capable of revealing differentiated, druggable allosteric sites.

SN2_Mechanism Cys Protein-Cys-SH (Nucleophile) Thiolate Protein-Cys-S⁻ (Active Thiolate) Cys->Thiolate Deprotonation Base Local Microenvironment (Base/Deprotonation) Base->Thiolate Facilitates Adduct Covalent Adduct (S-Alkylation) + I⁻ Thiolate->Adduct SN2 Attack Electrophile N-(2,3-dimethylphenyl)-2-iodoacetamide (Electrophile) Electrophile->Adduct Leaving Group (I⁻)

Fig 1: SN2 mechanism of cysteine alkylation by the iodoacetamide warhead.

Benchmarking Data: Reactivity vs. Selectivity

To objectively evaluate NDMPI, it must be benchmarked against both a highly reactive universal probe and an attenuated analog. The table below synthesizes representative chemoproteomic data across three distinct electrophile classes screened in live-cell or lysate-based ABPP platforms[5],[1].

Compound ClassRepresentative MoleculeWarheadIntrinsic ReactivityProteome Coverage (Cys Engaged)Selectivity Profile
Universal Probe IA-AlkyneIodoacetamideVery High>10,000Pan-reactive (Benchmark)
Scout Fragment N-(2,3-dimethylphenyl)-2-iodoacetamide IodoacetamideHigh~1,500 - 3,000Moderate (Affinity-driven)
Attenuated Ligand N-(2,3-dimethylphenyl)-2-chloroacetamideChloroacetamideLow to Moderate<500High (Target-specific)

Data Interpretation: NDMPI engages significantly fewer cysteines than IA-Alkyne, proving that its aromatic ring restricts indiscriminate binding. However, it is far more reactive than its chloroacetamide counterpart. This makes NDMPI an ideal starting point for fragment-based drug discovery (FBDD): it is reactive enough to generate initial "hits" on novel proteins (like E3 ligases[6]), which can later be chemically attenuated to chloroacetamides or acrylamides for clinical selectivity.

Self-Validating Experimental Protocol: Competitive isoTOP-ABPP

Because directly tagging NDMPI with a fluorophore or alkyne might alter its native binding mode, the gold standard for evaluating this fragment is Competitive ABPP [6]. In this self-validating system, the proteome is pre-incubated with NDMPI. If the fragment successfully binds and covalently modifies a cysteine, it blocks subsequent labeling by the universal IA-alkyne probe[5].

ABPP_Workflow Proteome Native Proteome (Reactive Cysteines) Fragment N-(2,3-dimethylphenyl)-2-iodoacetamide (Test Fragment) Proteome->Fragment Step 1: Pre-incubation Probe IA-Alkyne Probe (Universal Reporter) Fragment->Probe Step 2: Labeling of unreacted Cys Click CuAAC Click Chemistry (Biotin/Fluorophore) Probe->Click Step 3: Reporter Tagging Analysis LC-MS/MS or In-Gel Fluorescence (Quantification) Click->Analysis Step 4: Signal Readout

Fig 2: Logical workflow of competitive ABPP using NDMPI to map cysteine engagement.

Step-by-Step Methodology

This protocol is designed with built-in controls to ensure that observed labeling is driven by native protein structure rather than non-specific chemical reactivity.

Step 1: Proteome Preparation & Quality Control

  • Lyse cells (e.g., HEK293T) in PBS using probe sonication. Clear by centrifugation (100,000 × g, 45 min) to isolate the soluble proteome[6].

  • Adjust protein concentration to 2.0 mg/mL using a BCA assay.

  • Self-Validation Control: Aliquot a portion of the proteome and heat-denature (boil at 95°C for 5 mins). This disrupts the local microenvironment, normalizing cysteine pKa. True affinity-driven fragment binding will be abolished in this control.

Step 2: Fragment Pre-Incubation

  • Treat 50 µL of the native proteome (and the boiled control) with NDMPI (50 µM final concentration) or DMSO vehicle.

  • Incubate for 60 minutes at 37°C to allow for non-covalent pre-association and subsequent covalent alkylation.

Step 3: Probe Competition

  • Add the universal probe, IA-alkyne (100 µM final concentration), to all samples[6],[3].

  • Incubate for 1 hour at room temperature. (Cysteines previously engaged by NDMPI will be sterically blocked from reacting with IA-alkyne).

Step 4: CuAAC "Click" Chemistry

  • To append the reporter tag, add the following reagents sequentially:

    • Biotin-azide or fluorophore-azide (100 µM)

    • TCEP (1 mM, reducing agent)

    • TBTA ligand (100 µM)

    • CuSO4 (1 mM, catalyst)

  • React for 1 hour at room temperature to ensure complete bioorthogonal conjugation[3].

Step 5: Enrichment and LC-MS/MS Readout

  • Precipitate proteins using cold methanol/chloroform to remove unreacted probes.

  • Resuspend and enrich biotinylated proteins using streptavidin-agarose beads.

  • Perform on-bead trypsin digestion. Elute peptides and analyze via quantitative LC-MS/MS.

  • Metric of Success: A target is considered "liganded" by NDMPI if the LC-MS/MS signal (or gel band intensity) is reduced by >75% compared to the DMSO-treated vehicle control[5].

Sources

Safety Operating Guide

Comprehensive Operational Guide: Safe Handling and Disposal of N-(2,3-dimethylphenyl)-2-iodoacetamide

Author: BenchChem Technical Support Team. Date: April 2026

As a specialized alkylating agent, N-(2,3-dimethylphenyl)-2-iodoacetamide (CAS: 522629-36-3) requires stringent operational oversight during both experimental use and end-of-life disposal[1]. Standardized disposal of reactive halogenated compounds cannot rely on mere dilution; it demands active chemical quenching to neutralize the reactive warhead before the waste enters your facility's environmental health and safety (EHS) logistics chain.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step methodology for the safe deactivation and disposal of this specific iodoacetamide derivative.

The Causality of Deactivation: Mechanistic Rationale

To understand the disposal protocol, we must first understand the mechanism of toxicity. Iodoacetamides are potent electrophiles. The iodine atom acts as an excellent leaving group, while the adjacent carbonyl group polarizes the alpha-carbon, making it highly susceptible to nucleophilic attack. In biological systems, this leads to the irreversible alkylation of sulfhydryl (-SH) groups in critical proteins and enzymes, rendering the compound highly toxic and a severe irritant[2].

The Quenching Strategy: We preemptively neutralize this threat using Sodium Thiosulfate ( Na2​S2​O3​ ). Thiosulfate provides a highly reactive, yet biologically benign, sulfur-based nucleophile. When introduced to the waste stream, the thiosulfate ion attacks the electrophilic alpha-carbon via an SN​2 mechanism, displacing the iodide ion.

The resulting product is a Bunte salt (an S-alkyl thiosulfate). This transformation is critical because the Bunte salt is chemically stable, highly water-soluble, and completely devoid of alkylating activity. By driving this reaction to completion, you transform a highly hazardous, reactive waste stream into a manageable, lower-toxicity mixture.

Quantitative Reagent Specifications

To ensure complete SN​2 displacement, the quenching reaction must be driven by a molar excess of the nucleophile. The hydrophobic nature of the 2,3-dimethylphenyl ring also necessitates a co-solvent to prevent biphasic reaction stalling.

Table 1: Quenching Reagent Parameters

Reagent / ComponentFunction in ProtocolMW ( g/mol )Required Ratio / VolumeTarget pH
N-(2,3-dimethylphenyl)-2-iodoacetamide Target Waste289.12[3]1 Molar EquivalentN/A
DMSO or Ethanol (Absolute) Solubilizing Co-solventN/AMinimal volume to dissolveN/A
Sodium Thiosulfate ( Na2​S2​O3​ ) Nucleophilic Quencher158.11 (anhyd.)3x Molar Excess 6.0 - 8.0
Deionized Water Aqueous Phase18.02Sufficient to make 20% solutionN/A

Step-by-Step Quenching Methodology

Safety Prerequisite: All steps must be performed inside a certified chemical fume hood. Personnel must wear standard PPE, including nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and safety goggles.

Step 1: Solubilization of the Waste Solid N-(2,3-dimethylphenyl)-2-iodoacetamide exhibits poor aqueous solubility. Attempting to quench the solid directly with aqueous thiosulfate will result in an incomplete, surface-level reaction.

  • Weigh or estimate the mass of the unreacted iodoacetamide waste.

  • Transfer the solid to a suitably sized, chemically compatible glass beaker or Erlenmeyer flask containing a magnetic stir bar.

  • Add a minimal volume of Dimethyl Sulfoxide (DMSO) or Ethanol until the solid is completely dissolved, achieving a homogeneous organic phase.

Step 2: Preparation of the Quencher

  • Calculate the required mass of Sodium Thiosulfate to achieve a 3:1 molar excess relative to the iodoacetamide waste.

  • Dissolve the Sodium Thiosulfate in deionized water to create a 10% to 20% (w/v) aqueous solution.

Step 3: The SN​2 Displacement Reaction

  • Place the flask containing the solubilized waste on a magnetic stir plate. Begin moderate stirring.

  • Dropwise, add the aqueous Sodium Thiosulfate solution to the organic waste solution. Note: A slight exotherm may occur; addition should be gradual.

  • Once fully combined, cap the flask loosely (to prevent pressure buildup) and allow the mixture to stir at room temperature ( 20∘C−25∘C ) for 1 to 2 hours . This duration guarantees the complete conversion of the alkylating agent into the inert Bunte salt.

Step 4: Verification and Neutralization

  • After the reaction period, test the pH of the solution using universal indicator paper.

  • The solution should be near neutral (pH 6.0 - 8.0). If the solution is highly acidic, neutralize carefully with dilute Sodium Bicarbonate ( NaHCO3​ ) before final disposal.

Visualizing the Disposal Workflow

QuenchingWorkflow Start Solid Waste: N-(2,3-dimethylphenyl) -2-iodoacetamide Solubilize Step 1: Solubilize Add minimal DMSO/EtOH Start->Solubilize Fume Hood Quench Step 2: Quench Add 20% Na2S2O3 (aq) Solubilize->Quench Homogeneous Phase React Step 3: React Stir 1-2 hrs at 25°C Quench->React SN2 Displacement Verify Step 4: Verify Check pH (6-8) React->Verify Reaction Complete Dispose Step 5: Dispose Transfer to Hazardous Waste Verify->Dispose Label as Toxic

Fig 1: Experimental workflow for nucleophilic quenching and disposal of the iodoacetamide.

Waste Segregation & Logistics

Once the quenching protocol is complete, the chemical nature of the waste has fundamentally changed. It is no longer an active alkylating agent, but it still contains organic solvents and inorganic iodide salts, requiring strict adherence to EPA/RCRA (or equivalent local) segregation guidelines.

Table 2: Post-Quench Waste Segregation Guidelines

Waste ComponentPrimary Hazard Post-QuenchSegregation CategoryEHS Labeling Requirements
Quenched Liquid Mixture Mild Irritant, Flammable (if EtOH used)Mixed Aqueous/Organic Waste"Non-Halogenated Organic Waste: Contains DMSO/EtOH, Water, Sodium Iodide, Bunte Salts"
Contaminated Glassware Trace OrganicsSolid Hazardous DebrisTriple-rinse with solvent; collect rinsate in liquid waste.
Contaminated PPE Trace OrganicsSolid Hazardous Debris"Toxic Debris: Trace Iodoacetamide"
Unquenched Spills (Solid) Toxic, AlkylatingSolid Hazardous Waste"Toxic/Alkylating Agent: N-(2,3-dimethylphenyl)-2-iodoacetamide"

Operational Note on Halogenated Classification: Although the original compound contained iodine, the quenching process displaces the iodine into an inorganic sodium iodide salt. Therefore, the resulting liquid is typically classified as Non-Halogenated organic waste. However, always verify with your specific institutional EHS officer, as some facilities classify any waste originating from a halogenated source under the halogenated stream for incineration purposes.

References

  • Oregon State University Environmental Health & Safety. "Chemical Waste Name or Mixtures and Disposal Notes." URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US). URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.